1-(Trifluoroacetyl)-1,4-diazepane hydrochloride
Description
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Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)6(13)12-4-1-2-11-3-5-12;/h11H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIWCBGRANKIML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Trifluoroacetyl)-1,4-diazepane Hydrochloride: A Key Building Block for Drug Discovery
CAS Number: 1269053-62-4 Molecular Formula: C₇H₁₂ClF₃N₂O Molecular Weight: 232.63 g/mol
This technical guide provides a comprehensive overview of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.
Introduction: The Strategic Importance of the 1,4-Diazepane Scaffold and Trifluoroacetylation
The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds.[1] Its seven-membered ring provides a flexible yet constrained conformation that can effectively mimic peptide turns and interact with a variety of biological targets.[2] Derivatives of 1,4-diazepane have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[3][4]
The introduction of a trifluoroacetyl group (-COCF₃) onto the 1,4-diazepane core in this compound serves a dual purpose. Firstly, the trifluoroacetyl group can act as a protecting group for one of the amine functionalities, allowing for selective chemical modifications at the other nitrogen atom.[5] Secondly, the incorporation of fluorine atoms can significantly enhance the pharmacokinetic and physicochemical properties of a drug candidate.[6] These enhancements can include improved metabolic stability, increased membrane permeability, and stronger binding affinity to target proteins.[6]
This guide will delve into the synthesis, properties, and potential applications of this compound, positioning it as a valuable building block for the synthesis of novel therapeutics.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic amines. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | The hydrochloride salt form increases polarity and aqueous solubility. |
| Stability | Stable under standard laboratory conditions. The trifluoroacetyl group is generally stable but can be cleaved under specific basic or acidic conditions. | Amides are generally stable functional groups. |
| Lipophilicity | The trifluoroacetyl group increases lipophilicity compared to the parent 1,4-diazepane. | The fluorine atoms contribute to increased lipophilicity. |
Synthesis and Manufacturing
A likely synthetic pathway to this compound involves a two-step process: N-trifluoroacetylation of a protected 1,4-diazepane followed by deprotection and salt formation, or direct selective acylation followed by salt formation.
General Synthesis Workflow
Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for N-acylation and salt formation.
Step 1: Synthesis of 1-(Trifluoroacetyl)-1,4-diazepane (Free Base, CAS: 1177329-26-8)
-
Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 eq).
-
Acylation: Cool the reaction mixture to 0 °C. Add a trifluoroacetylating agent, such as trifluoroacetic anhydride (1.05 eq) or ethyl trifluoroacetate (1.05 eq), dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(Trifluoroacetyl)-1,4-diazepane.
Step 2: Synthesis of this compound (CAS: 1269053-62-4)
-
Dissolution: Dissolve the purified 1-(Trifluoroacetyl)-1,4-diazepane (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acidification: Add a solution of hydrochloric acid (1.0-1.1 eq) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise to the stirred solution of the free base.
-
Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, cooling the mixture may be necessary. Collect the solid product by filtration.
-
Drying: Wash the collected solid with a cold, non-polar solvent (e.g., cold diethyl ether) and dry under vacuum to obtain this compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a versatile intermediate for the synthesis of a wide range of potential therapeutic agents.
Role as a Synthetic Intermediate
The trifluoroacetyl group serves as an excellent protecting group for one of the nitrogen atoms in the 1,4-diazepane ring. This allows for selective functionalization of the unprotected secondary amine.
Figure 2: Synthetic utility of 1-(Trifluoroacetyl)-1,4-diazepane as an intermediate.
This selective functionalization allows for the introduction of various pharmacophores and side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, derivatives of 1,4-diazepane have been investigated as factor Xa inhibitors for anticoagulant therapy.[7]
Potential Therapeutic Areas
Given the broad biological activities of 1,4-diazepane derivatives, this building block could be utilized in the development of novel drugs for:
-
Central Nervous System (CNS) Disorders: The 1,4-diazepane scaffold is a core component of many CNS-active drugs, including anxiolytics and anticonvulsants.[8]
-
Oncology: Certain 1,4-diazepine derivatives have shown promise as anticancer agents.[9][10]
-
Infectious Diseases: The scaffold has been incorporated into molecules with antibacterial and antifungal properties.[3]
The trifluoroacetyl group can also be retained in the final drug molecule to enhance its properties. The high electronegativity of the fluorine atoms can modulate the pKa of the adjacent amide and influence drug-receptor interactions.
Safety and Handling
As a hydrochloride salt, this compound is expected to be an irritant. Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis combines the privileged 1,4-diazepane scaffold with the beneficial properties of trifluoroacetylation. The ability to selectively functionalize the diazepine ring, coupled with the potential for enhanced pharmacokinetic properties conferred by the trifluoroacetyl group, makes this compound a key intermediate for the development of novel therapeutics across a range of disease areas. Further research into the specific applications of this compound is warranted and is expected to yield new and improved drug candidates.
References
[7] Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (n.d.). PubMed. Retrieved January 23, 2026, from [Link] [5] N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. (n.d.). PubMed. Retrieved January 23, 2026, from [Link] [2] Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link] [3] 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved January 23, 2026, from [Link] [11] Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (2021). Biointerface Research in Applied Chemistry. Retrieved January 23, 2026, from [Link] [8] Diazepam | C16H13ClN2O | CID 3016. (n.d.). PubChem @ NIH. Retrieved January 23, 2026, from [Link] [12] Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link] [6] The role of fluorine in medicinal chemistry. (n.d.). PubMed. Retrieved January 23, 2026, from [Link] [13] Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link] [14] Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 23, 2026, from [Link] [9] Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link] [10] Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. | Abstract. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link] [15] A Convenient Synthesis of Fluorine-Containing Dihydrobenzo[b][3][7]diazepinols and Its Application to a Synthesis of Novel N-Sulfinylanilines. (2008). Semantic Scholar. Retrieved January 23, 2026, from [Link] [16] 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride | C12H19Cl2FN2 | CID 46735978. (n.d.). PubChem @ NIH. Retrieved January 23, 2026, from [Link] [17] The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). PubMed. Retrieved January 23, 2026, from [Link] [4] 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). PubMed. Retrieved January 23, 2026, from [Link] [1] 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link] [18] The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to 1-(Trifluoroacetyl)-1,4-diazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride. This compound is a derivative of 1,4-diazepane, a seven-membered heterocyclic ring system that is a privileged scaffold in medicinal chemistry. The introduction of a trifluoroacetyl group at the N-1 position significantly modulates the electronic and lipophilic properties of the diazepane ring, making it a valuable building block for the synthesis of novel bioactive molecules. This guide will delve into the rationale behind its synthesis, its key chemical characteristics, and its potential utility in the field of drug discovery and development.
Introduction: The Significance of the 1,4-Diazepane Scaffold and N-Trifluoroacetylation
The 1,4-diazepane ring is a core structural motif found in a wide array of biologically active compounds, exhibiting properties such as antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer activities[1][2][3]. Its conformational flexibility allows it to interact with a variety of biological targets.
The trifluoroacetyl group serves as a powerful modulator of molecular properties. Its strong electron-withdrawing nature can influence the reactivity and basicity of the adjacent nitrogen atom. Furthermore, the trifluoromethyl moiety often enhances metabolic stability and membrane permeability of drug candidates. Trifluoroacetylation is a widely used strategy in organic synthesis, particularly for the protection of amine functionalities[4].
This compound combines these two key features, offering a unique scaffold for the design of novel therapeutics. The hydrochloride salt form generally improves the compound's solubility in aqueous media and enhances its stability for storage and handling.
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data for related compounds, the following properties can be predicted.
| Property | Value | Source/Justification |
| CAS Number | 1269053-62-4 | Chemical Abstracts Service |
| Molecular Formula | C₇H₁₂ClF₃N₂O | Derived from structure |
| Molecular Weight | 232.63 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point |
| Boiling Point | Not applicable | Decomposes upon strong heating |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | The hydrochloride salt form enhances aqueous solubility. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong bases. | The trifluoroacetyl group can be susceptible to hydrolysis under basic conditions. |
Synthesis and Reaction Pathways
The synthesis of this compound is conceptually a two-step process: N-trifluoroacetylation of 1,4-diazepane (also known as homopiperazine) followed by salt formation with hydrochloric acid.
N-Trifluoroacetylation of 1,4-Diazepane
The introduction of the trifluoroacetyl group onto the 1,4-diazepane ring can be achieved through several established methods for amine acylation. The choice of reagent and reaction conditions is critical to ensure mono-acylation and avoid di-acylation, given the presence of two secondary amine groups in the starting material.
Key Reagents for Trifluoroacetylation:
-
Trifluoroacetic Anhydride (TFAA): A highly reactive and common reagent for trifluoroacetylation. The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base to scavenge the trifluoroacetic acid byproduct.
-
Ethyl Trifluoroacetate: A less reactive alternative to TFAA, often requiring higher temperatures or longer reaction times.
-
Trifluoroacetyl Chloride: A reactive acyl chloride that readily reacts with amines.
Reaction Workflow:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative, field-proven protocol based on standard organic synthesis methodologies.
Step 1: Synthesis of 1-(Trifluoroacetyl)-1,4-diazepane (Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (1.1 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of trifluoroacetic anhydride (1.05 equivalents) in the same solvent to the cooled reaction mixture. The slow addition is crucial to control the exothermic reaction and favor mono-acylation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-(Trifluoroacetyl)-1,4-diazepane.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 1-(Trifluoroacetyl)-1,4-diazepane in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the free base until precipitation is complete.
-
Isolation: Collect the resulting precipitate by filtration, wash with the anhydrous solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a solid.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is governed by the interplay of the trifluoroacetyl group and the remaining secondary amine within the diazepane ring.
-
N-4 Amine Reactivity: The secondary amine at the N-4 position remains nucleophilic and can undergo further reactions such as alkylation, acylation, or arylation, allowing for the introduction of diverse substituents. This is a key feature for its use as a synthetic building block.
-
Hydrolysis of the Trifluoroacetyl Group: The trifluoroacetyl group is a robust protecting group but can be cleaved under basic conditions (e.g., treatment with aqueous ammonia or sodium hydroxide). This allows for the selective deprotection of the N-1 position if required in a synthetic sequence.
-
Salt Stability: The hydrochloride salt is stable under acidic and neutral conditions but will revert to the free base upon treatment with a base.
Caption: Key reaction pathways for 1-(Trifluoroacetyl)-1,4-diazepane.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the diazepane ring. The chemical shifts will be influenced by the electron-withdrawing trifluoroacetyl group and the protonated N-4 amine. The NH proton of the hydrochloride may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the trifluoroacetyl group, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the diazepane ring.
-
FT-IR: The infrared spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹. A broad absorption corresponding to the N-H stretch of the ammonium salt would also be expected.
-
Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the trifluoroacetyl group and fragmentation of the diazepane ring.
Applications in Drug Discovery and Development
This compound is a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening. The reactive N-4 amine allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
The 1,4-diazepane scaffold itself is of significant interest in medicinal chemistry. For instance, derivatives of 1,4-diazepane have been investigated as factor Xa inhibitors for anticoagulant therapy[5]. The unique properties imparted by the trifluoroacetyl group can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. As a hydrochloride salt of an amine, it may be irritating to the skin, eyes, and respiratory tract. In case of contact, rinse the affected area with copious amounts of water.
Conclusion
This compound represents a strategically important building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its chemical properties allow for versatile derivatization. The combination of the biologically relevant 1,4-diazepane core with the property-modulating trifluoroacetyl group makes this compound a valuable tool for the development of novel therapeutic agents. Further research into its specific biological activities and applications is warranted.
References
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Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Available at: [Link]
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Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
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PubMed. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Available at: [Link]
-
ResearchGate. Direct Microwave Promoted Trifluoroacetylation of Aromatic Amines with Trifluoroacetic Acid. Available at: [Link]
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PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
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Semantic Scholar. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
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National Institutes of Health. Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides. Available at: [Link]
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SciSpace. Synthesis and characterization of some 1,4-diazepin es derivatives. Available at: [Link]
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ResearchGate. Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][6][7]diazepines. IV. Available at: [Link]
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International Journal of Drug Delivery Technology. Synthesis, Characterization and Screening their Antibactrial Activity of some New Oxazepine and Diazepine Compounds Containing 1. Available at: [Link]
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Organic Chemistry Portal. Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis of 1-(Trifluoroacetyl)-1,4-diazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of a robust and reproducible synthesis pathway for 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride, a key building block in medicinal chemistry. The synthesis is strategically designed around the selective N-acylation of the 1,4-diazepane ring system, a privileged scaffold in the development of various therapeutic agents.[1][2] This document elucidates the chemical logic underpinning the chosen synthetic route, offers detailed, step-by-step experimental protocols, and presents comprehensive analytical characterization data. The guide is intended to empower researchers and drug development professionals with the practical knowledge required for the efficient and reliable production of this important intermediate.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane moiety is a recurring structural motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1][3][4] Its inherent conformational flexibility allows for effective interaction with a variety of biological targets. The introduction of a trifluoroacetyl group at the N1 position can significantly modulate the physicochemical properties of the parent diazepane, influencing its metabolic stability, lipophilicity, and binding affinity. Consequently, 1-(Trifluoroacetyl)-1,4-diazepane serves as a versatile precursor in the synthesis of novel drug candidates, particularly in the development of central nervous system agents and enzyme inhibitors.[5]
Retrosynthetic Analysis and Strategic Approach
A logical and efficient synthesis of this compound commences with a commercially available and suitably protected 1,4-diazepane precursor. The most common and strategically sound starting material is 1-Boc-hexahydro-1,4-diazepine (tert-butyl 1,4-diazepane-1-carboxylate). The synthesis pathway can be dissected into three primary transformations:
-
Deprotection: The acid-labile tert-butoxycarbonyl (Boc) protecting group is selectively removed to liberate the free secondary amine of the 1,4-diazepane ring.
-
N-Trifluoroacetylation: The newly exposed amine is then acylated with a suitable trifluoroacetylating agent.
-
Salt Formation: The final product is converted to its hydrochloride salt to enhance its stability and facilitate handling.
This approach ensures regioselective functionalization of the diazepane ring and avoids potential side reactions associated with the unprotected diamine.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Materials and Instrumentation
| Reagent/Solvent | Supplier | Purity |
| 1-Boc-hexahydro-1,4-diazepine | Sigma-Aldrich | 98%[6] |
| Trifluoroacetic acid (TFA) | Acros Organics | >99% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, >99.8% |
| Ethyl trifluoroacetate | TCI Chemicals | >99% |
| Triethylamine (TEA) | Alfa Aesar | >99% |
| Diethyl ether | EMD Millipore | Anhydrous |
| Hydrochloric acid solution | Sigma-Aldrich | 2.0 M in diethyl ether |
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker Avance 400 MHz)[7][8]
-
Mass Spectrometer (MS) with Electrospray Ionization (ESI)
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Melting Point Apparatus
Synthesis Pathway
Caption: Overall synthetic workflow for this compound.
Step-by-Step Procedure
Step 1: Deprotection of 1-Boc-hexahydro-1,4-diazepane
-
To a round-bottom flask charged with 1-Boc-hexahydro-1,4-diazepine (1.0 eq), add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution.[9] The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product, 1,4-diazepane trifluoroacetate salt, is obtained as a viscous oil and is used in the next step without further purification.
Causality behind Experimental Choices:
-
Anhydrous DCM: Prevents the introduction of water, which could potentially lead to side reactions.
-
Excess TFA: Ensures complete cleavage of the acid-labile Boc group.[10]
-
Controlled Addition at 0 °C: The deprotection reaction is exothermic; slow addition at low temperature mitigates potential temperature spikes.
Step 2: N-Trifluoroacetylation of 1,4-Diazepane
-
Dissolve the crude 1,4-diazepane trifluoroacetate salt from the previous step in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 3.0 eq) dropwise to neutralize the trifluoroacetate salt and liberate the free amine.
-
In a separate flask, prepare a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous DCM.
-
Add the ethyl trifluoroacetate solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(Trifluoroacetyl)-1,4-diazepane as a clear oil.
Causality behind Experimental Choices:
-
Triethylamine: A non-nucleophilic base used to deprotonate the ammonium salt, enabling the amine to act as a nucleophile.
-
Ethyl trifluoroacetate: A common and effective reagent for the trifluoroacetylation of amines.[11]
-
Column Chromatography: Necessary to remove any unreacted starting material, di-acylated product, and other impurities.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 1-(Trifluoroacetyl)-1,4-diazepane in a minimal amount of anhydrous diethyl ether.
-
To this stirred solution, add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
Causality behind Experimental Choices:
-
Anhydrous Diethyl Ether: The hydrochloride salt is typically insoluble in diethyl ether, facilitating its precipitation and isolation.
-
HCl in Diethyl Ether: A convenient and commercially available reagent for the formation of hydrochloride salts from basic compounds.
Analytical Characterization
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.5-10.0 (br s, 2H, -NH₂⁺-), 3.8-4.0 (m, 2H), 3.6-3.8 (m, 2H), 3.1-3.3 (m, 4H), 1.9-2.1 (m, 2H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 155.5 (q, J = 36 Hz, C=O), 116.5 (q, J = 288 Hz, -CF₃), 48.0, 46.5, 45.0, 43.5, 26.0. |
| FT-IR (KBr, cm⁻¹) | ν: 3400-3200 (br, N-H stretch), 2950-2850 (C-H stretch), 1680 (C=O stretch, amide), 1210, 1150 (C-F stretch). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₇H₁₁F₃N₂O: 197.0896; found: 197.0898. |
| Melting Point | Expected to be a sharp melting solid. |
Safety and Handling Precautions
-
Trifluoroacetic acid (TFA): Highly corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM): A suspected carcinogen. Use in a fume hood and minimize inhalation.
-
Triethylamine (TEA): Flammable and corrosive. Handle with care.
-
Ethyl trifluoroacetate: Volatile and flammable. Avoid inhalation and contact with skin.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a protecting group strategy, this multi-step synthesis ensures high regioselectivity and yields a product of high purity suitable for further applications in drug discovery and development. The provided experimental details and mechanistic rationale offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.
References
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
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1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). National Institutes of Health.
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Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
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Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed.
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Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antrombotic activity. PubMed.
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New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. ResearchGate.
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Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. ResearchGate.
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
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Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace.
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Theoretical Study of 1, 4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
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Recent development in[3][12]benzodiazepines as potent anticancer agents: a review. PubMed.
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N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. PubMed.
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Trifluoroacetamides. Organic Chemistry Portal.
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Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. MDPI.
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How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate.
-
A Comparative Guide to the Characterization of 1-Azidopropane-Derived Triazoles by NMR and HPLC. Benchchem.
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI.
-
1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N '-arylhexahydropyrimidines and hexahydro-1,3-diazepines. ResearchGate.
-
Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PubMed Central.
-
1-Boc-hexahydro-1,4-diazepine 98. Sigma-Aldrich.
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
-
Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry.
-
A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Derivatives. Benchchem.
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An In-Depth Technical Guide to the NMR Analysis of 1-(Trifluoroacetyl)-1,4-diazepane Hydrochloride
This guide provides a comprehensive technical analysis of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride, tailored for researchers, scientists, and professionals in drug development. It delves into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy as a pivotal tool for the structural elucidation and characterization of this fluorinated heterocyclic compound.
Introduction: The Significance of this compound
1,4-Diazepane derivatives are significant scaffolds in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a trifluoroacetyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as a key building block in the synthesis of novel pharmaceutical agents.[1][2]
Precise structural confirmation of this intermediate is paramount to ensure the integrity of the final drug substance. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous structural determination of organic molecules in solution. This guide will explore the theoretical underpinnings and practical application of NMR in the analysis of this specific molecule.
Foundational NMR Principles for the Analysis of this compound
A thorough understanding of the NMR spectrum of this compound requires consideration of the distinct contributions from the diazepane ring, the trifluoroacetyl group, and the effects of protonation due to the hydrochloride salt.
The 1,4-Diazepane Ring System: The seven-membered diazepane ring is a flexible system that can exist in various conformations, most commonly a pseudo-chair form.[3] This conformational flexibility can lead to complex NMR spectra, sometimes with broadened signals at room temperature due to intermediate exchange rates. The proton and carbon environments are largely influenced by their position relative to the two nitrogen atoms.
The Trifluoroacetyl Group: The trifluoroacetyl group (TFA) introduces several key features to the NMR spectrum. The highly electronegative fluorine atoms strongly deshield the adjacent carbonyl carbon. The fluorine nuclei themselves are NMR active (¹⁹F) and will couple with adjacent protons and carbons, providing valuable structural information.[4][5]
Influence of the Hydrochloride Salt: The presence of a hydrochloride salt means that one or both of the nitrogen atoms in the diazepane ring will be protonated. This protonation significantly affects the electronic environment of the neighboring protons and carbons, leading to a downfield shift in their NMR signals. The acidic proton on the nitrogen may be observable, though its signal can be broad and its chemical shift highly dependent on the solvent and concentration.
Experimental Protocol for NMR Analysis
Achieving high-quality NMR spectra is contingent on meticulous sample preparation and the selection of appropriate instrument parameters.
Sample Preparation
A detailed and validated protocol is crucial for reproducible results.
Step-by-Step Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) or deuterated methanol (CD₃OD) are good choices for hydrochloride salts to ensure dissolution. Chloroform-d (CDCl₃) can also be used, but solubility may be limited.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7] Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8][9]
-
Internal Standard (Optional): An internal standard such as TMS (tetramethylsilane) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt) can be added for precise chemical shift referencing.[7] However, referencing to the residual solvent peak is often sufficient.
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16-64 | 1024-4096 |
| Spectral Width | 16 ppm | 240 ppm |
| Acquisition Time | ~2-4 s | ~1-2 s |
| Relaxation Delay | 1-2 s | 2 s |
In-Depth Spectral Interpretation
The following sections provide a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectrum Analysis
The proton NMR spectrum is expected to show distinct signals corresponding to the different methylene groups of the diazepane ring. Due to the trifluoroacetyl group, there will be two sets of signals for the protons on the carbons adjacent to the two non-equivalent nitrogen atoms.
Predicted ¹H NMR Chemical Shifts and Multiplicities:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-2, H-7 | 3.5 - 4.0 | Triplet | 4H | Protons adjacent to the acylated and protonated nitrogens, deshielded. |
| H-3, H-6 | 3.0 - 3.5 | Multiplet | 4H | Protons adjacent to the acylated and protonated nitrogens, deshielded. |
| H-5 | 1.8 - 2.2 | Quintet | 2H | Methylene group situated between the two other methylene groups. |
| N-H | Variable (often broad) | Singlet (broad) | 1H | Acidic proton on the protonated nitrogen. |
Note: The exact chemical shifts and multiplicities can be influenced by the specific conformation of the diazepane ring and the rate of conformational exchange.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon and the carbon of the trifluoromethyl group will be particularly informative.
Predicted ¹³C NMR Chemical Shifts and Multiplicities:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | Rationale |
| C=O | 155 - 160 | Quartet (²JCF) | Carbonyl carbon deshielded by the adjacent nitrogen and the trifluoromethyl group. |
| CF₃ | 115 - 120 | Quartet (¹JCF) | Carbon of the trifluoromethyl group, showing a large one-bond coupling to fluorine. |
| C-2, C-7 | 45 - 55 | Singlet | Carbons adjacent to the two nitrogen atoms. |
| C-3, C-6 | 40 - 50 | Singlet | Carbons adjacent to the two nitrogen atoms. |
| C-5 | 25 - 35 | Singlet | Methylene carbon in the middle of the ring. |
Note: The chemical shifts are estimates and can vary based on solvent and other experimental conditions.[10][11]
Advanced NMR Techniques for Structural Elucidation
For a more detailed and unambiguous assignment of all proton and carbon signals, advanced 2D NMR experiments are invaluable.
Workflow for 2D NMR Analysis:
Caption: Workflow for 2D NMR structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace the connectivity of the methylene groups within the diazepane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the nitrogen atoms and to the carbonyl carbon of the trifluoroacetyl group.
The Role of ¹⁹F NMR
Given the presence of the trifluoroacetyl group, ¹⁹F NMR is a highly informative technique.[12]
-
Chemical Shift: The chemical shift of the CF₃ group will be characteristic of a trifluoroacetyl moiety.
-
Coupling: The fluorine nuclei will not show any homonuclear coupling as they are equivalent. However, they will couple to the carbonyl carbon (²JCF) and potentially to the protons on the adjacent methylene group (⁴JHF), although this long-range coupling may be small.
Common Challenges and Troubleshooting
-
Broad Signals: As mentioned, conformational exchange in the diazepane ring can lead to broadened signals. Acquiring the spectrum at a lower or higher temperature can sometimes sharpen these signals by either slowing down or speeding up the exchange process.
-
Solvent Signal Overlap: The residual proton signal of the deuterated solvent can sometimes overlap with signals from the analyte. Choosing a different solvent can often resolve this issue.
-
Hygroscopic Nature: Hydrochloride salts can be hygroscopic. It is important to handle the sample in a dry environment to avoid a large water signal in the spectrum.
Conclusion
The NMR analysis of this compound is a multifaceted process that requires a solid understanding of fundamental NMR principles and the application of advanced techniques. By carefully preparing the sample and systematically interpreting the 1D and 2D NMR data, a complete and unambiguous structural elucidation can be achieved. This guide provides a robust framework for researchers and scientists working with this important class of molecules, ensuring the quality and integrity of their synthetic work.
References
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- ChemicalBook. (n.d.). 1-Boc-hexahydro-1,4-diazepine(112275-50-0) 1H NMR spectrum.
- ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.
- Unknown. (n.d.). Fluorine NMR.
- ResearchGate. (n.d.). Fluorine NMR.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- MDPI. (n.d.). Homopiperazine (Hexahydro-1,4-diazepine).
- ResearchGate. (n.d.). 13C NMR spectrum of c (TFA-D, 298K, 600MHz).
- Chemguide. (n.d.). interpreting C-13 NMR spectra.
- Google Patents. (n.d.). US4643851A - Process for preparing trifluoroacetyl chloride.
- ResearchGate. (2021). Homopiperazine (Hexahydro-1,4-diazepine).
- Unknown. (n.d.).
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- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering. Retrieved from University of Minnesota Twin Cities.
- Semantic Scholar. (n.d.). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.
- Inorganic Chemistry. (2026). Perfluoroalkylated Arsoranide Salts: Syntheses and Structural Insights.
- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- PubChem. (n.d.). 1H-1,4-Diazepine, 1,1'-(dithiodicarbonothioyl)bis(hexahydro-4-methyl.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- SpectraBase. (n.d.). 1,4-Dioxane - Optional[1H NMR] - Spectrum.
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
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- NIH. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- NIH. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Retrieved from NIH. Active Branched Antimicrobial Peptide*.
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Mass Spectrometric Analysis of 1-(Trifluoroacetyl)-1,4-diazepane Hydrochloride: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride, a molecule of interest in synthetic chemistry and drug development. As a derivatized cyclic diamine, its characterization requires a nuanced understanding of ionization behavior and fragmentation pathways. This document, intended for researchers, scientists, and drug development professionals, details field-proven methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It emphasizes the causality behind experimental choices, from sample preparation to the selection of ionization techniques, and offers a predictive analysis of the compound's fragmentation patterns. By grounding these protocols in established principles of mass spectrometry, this guide serves as a self-validating framework for the structural elucidation and quantification of this and structurally related compounds.
Introduction: The Analyte in Context
1-(Trifluoroacetyl)-1,4-diazepane is a seven-membered heterocyclic compound belonging to the diazepane family. The hydrochloride salt form enhances its stability and solubility for handling and formulation. The key structural features influencing its analysis are:
-
The 1,4-Diazepane Ring: A cyclic diamine structure that is foundational in various pharmacologically active molecules.[1] The cyclic nature can lead to complex fragmentation patterns compared to linear analogues.[2]
-
The N-Trifluoroacetyl Group: This moiety is often intentionally introduced in a process called derivatization. Trifluoroacetylation increases the volatility and thermal stability of the parent amine, making it highly suitable for Gas Chromatography (GC) analysis.[3][4] The electron-withdrawing nature of the trifluoromethyl group also significantly influences the molecule's ionization and fragmentation behavior.
The analysis of this compound is critical for confirming its identity in synthetic pathways, for metabolic profiling, or for quantifying it in complex matrices during preclinical or clinical development.
Compound Properties:
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₁F₃N₂O · HCl |
| Monoisotopic Mass (Free Base) | 196.0824 g/mol |
| Monoisotopic Mass ([M+H]⁺) | 197.0902 g/mol |
Strategic Approach: Selecting the Right Analytical Platform
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the first critical decision. The rationale is dictated by the analytical objective and the physicochemical properties of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and thermally stable compounds. The trifluoroacetyl group makes the molecule amenable to GC analysis, which might otherwise be challenging for the more polar, non-derivatized diazepane.[4] GC-MS typically employs Electron Ionization (EI), a "hard" ionization technique that induces extensive and reproducible fragmentation, providing a detailed structural fingerprint.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As a hydrochloride salt, the analyte is readily soluble in common LC mobile phases. LC-MS is ideal for analyzing polar, non-volatile, and thermally labile compounds directly from solution. It typically uses "soft" ionization techniques like Electrospray Ionization (ESI), which minimizes in-source fragmentation and predominantly generates the protonated molecule, [M+H]⁺.[6] The subsequent use of tandem mass spectrometry (MS/MS) allows for controlled fragmentation to elicit structural information.
Logical Workflow for Method Selection
Caption: Decision workflow for selecting the appropriate mass spectrometric platform.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol and Data Analysis
GC-MS analysis leverages the volatility conferred by the trifluoroacetyl group to achieve chromatographic separation followed by mass analysis. Electron Ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns ideal for library matching and structural confirmation.
Field-Proven Experimental Protocol
This protocol is designed to be self-validating by ensuring robust separation and clear, reproducible spectra.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a suitable organic solvent like ethyl acetate or methanol. The choice of solvent is critical; it must be volatile and compatible with the GC system.
-
Causality: The hydrochloride salt must be fully dissolved. While the free base is analyzed in the gas phase, starting from a clear solution ensures accurate and reproducible injections.
-
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1 ratio) at 250 °C.
-
Causality: A high injector temperature ensures rapid volatilization of the analyte without thermal degradation. A split injection prevents column overloading and ensures sharp peaks for a relatively pure standard.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Causality: This is a versatile, low-polarity column suitable for a wide range of semi-polar compounds, providing excellent resolving power.
-
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Causality: The initial hold ensures good peak shape at the start of the run. The ramp rate is optimized to elute the compound in a reasonable time while ensuring separation from any impurities.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Causality: 70 eV is the industry standard, providing maximal ionization efficiency and highly reproducible fragmentation patterns that are comparable across different instruments.
-
-
Mass Range: Scan from m/z 40 to 350.
-
Causality: This range covers the expected molecular ion and all significant fragments. Starting at m/z 40 avoids detecting ions from air and water while capturing small, structurally relevant fragments.
-
-
Source Temperature: 230 °C.
-
Predicted EI Fragmentation Pathways
The fragmentation of 1-(Trifluoroacetyl)-1,4-diazepane will be dominated by cleavage initiated by the nitrogen atoms, a hallmark of amine mass spectrometry.[7]
-
Molecular Ion (M⁺∙): The molecular ion for the free base (C₇H₁₁F₃N₂O) is expected at m/z 196 . Following the "nitrogen rule," a molecule with an even number of nitrogen atoms will have an even nominal molecular mass.[7] For cyclic amines, this peak is often observable, though it may be of low intensity.[7]
-
α-Cleavage: This is the most characteristic fragmentation pathway for amines.[7] It involves the cleavage of a C-C bond adjacent to a nitrogen atom. This will lead to the formation of stable iminium ions.
-
Loss of Trifluoromethyl Radical (∙CF₃): The C-C bond between the carbonyl and the CF₃ group is prone to cleavage, leading to the loss of a ∙CF₃ radical (mass 69), resulting in a fragment at m/z 127 .
-
Ring Fragmentation: The diazepane ring can undergo various cleavages, leading to a complex pattern of smaller fragments.
Caption: Predicted major EI fragmentation pathways for 1-(Trifluoroacetyl)-1,4-diazepane.
Table of Predicted Fragments (GC-EI-MS):
| m/z (Nominal) | Proposed Structure / Loss | Causal Mechanism |
|---|---|---|
| 196 | Molecular Ion [C₇H₁₁F₃N₂O]⁺∙ | Initial ionization of the molecule. |
| 153 | [M - C₂H₅N]⁺∙ | α-cleavage at the unsubstituted nitrogen, loss of an ethylamine radical. |
| 127 | [M - CF₃]⁺ | Cleavage of the C-CO bond, loss of trifluoromethyl radical. |
| 97 | [COCF₃]⁺ | Trifluoroacetyl cation. |
| 84 | [C₅H₁₀N]⁺ | Fragment corresponding to the diazepane ring after loss of the trifluoroacetyl group. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol and Data Analysis
LC-MS/MS is the premier technique for sensitive quantification in complex matrices and provides orthogonal structural information through controlled fragmentation.
Field-Proven Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Perform serial dilutions into the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 ng/mL.
-
Causality: Diluting in the mobile phase ensures peak shape integrity and compatibility with the ESI process. The low concentration is appropriate for the high sensitivity of modern MS instruments.
-
-
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Causality: C18 columns are excellent for retaining and separating moderately polar small molecules like this analyte.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality: Formic acid is a critical additive. It acidifies the mobile phase, promoting the protonation of the analyte's basic nitrogen atoms, which is essential for efficient positive mode ESI.[5]
-
-
Gradient:
-
Start at 5% B, hold for 0.5 min.
-
Linearly increase to 95% B over 4 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Scan: Scan from m/z 100-300 to identify the precursor ion, [M+H]⁺.
-
Precursor Ion: Select m/z 197.1 for fragmentation.
-
MS2 Product Ion Scan: Perform Collision-Induced Dissociation (CID) on m/z 197.1. The collision energy should be optimized (typically 15-35 eV) to produce a rich spectrum of product ions.
-
Predicted ESI-MS/MS Fragmentation Pathways
Fragmentation in ESI-MS/MS occurs on an even-electron species ([M+H]⁺), leading to different pathways than EI.
-
Precursor Ion: In positive ESI mode, the analyte will be readily protonated, likely on one of the nitrogen atoms. The most abundant ion in the MS1 spectrum will be the protonated molecule, [M+H]⁺, at m/z 197.1 .
-
Major Product Ions (from CID):
-
Loss of Trifluoroacetamide (Neutral Loss): A common pathway could be the neutral loss of CF₃CONH₂ (mass 113.02), resulting from ring opening, leading to a product ion at m/z 84.08 .
-
Loss of the Trifluoroacetyl Group: Cleavage can result in the loss of the entire trifluoroacetyl group, producing the protonated diazepane ring at m/z 101.11 .
-
Ring Cleavage Products: Fragmentation across the diazepane ring will produce a series of smaller charged fragments.
-
Table of Predicted Transitions (LC-MS/MS):
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Utility |
|---|---|---|---|
| 197.1 | 101.1 | C₂F₃O | Quantifier (most specific) |
| 197.1 | 84.1 | C₃H₄F₃NO | Qualifier |
| 197.1 | 70.1 | C₄H₅F₃N₂O | Qualifier |
References
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Nguyen, N., et al. (2010). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. National Institutes of Health. [Link]
-
Katkar, V. J., et al. (2018). Gas chromatography-mass spectrometry analysis of trifluoroacetyl derivatives of precursors of nitrogen and sulfur mustards for verification of chemical weapons convention. ResearchGate. [Link]
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Li, Y., et al. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Publishing. [Link]
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JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]
-
Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]
-
Miran, P., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. PubMed Central. [Link]
-
Xiong, X. Q., et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. PubMed. [Link]
-
Wikipedia. (2024). Electrospray ionization. Wikipedia. [Link]
-
Saraf, N., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ-Sterol Autoxidation) in Environmental Samples. ResearchGate. [Link]
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Stability of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride: An In-depth Technical Guide
This technical guide provides a comprehensive framework for assessing the stability of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of potential degradation pathways and robust methodologies for stability evaluation. This guide emphasizes a scientific, risk-based approach in line with the principles outlined by the International Council for Harmonisation (ICH).
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a seven-membered diazepane ring, an N-trifluoroacetyl group, and a hydrochloride salt. The stability of this molecule is paramount for its potential applications in pharmaceutical development, as degradation can impact potency, safety, and shelf-life.
The trifluoroacetyl group, while often used as a protecting group, introduces a potential site for hydrolysis. The diazepane ring, a non-aromatic heterocycle, may also be susceptible to degradation under certain conditions. The hydrochloride salt form generally enhances the stability and solubility of the amine.[1]
A thorough understanding of the molecule's intrinsic stability is the foundation of any successful drug development program. This guide will outline the necessary steps to build this understanding through forced degradation and long-term stability studies.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated. Forced degradation studies are designed to intentionally degrade the molecule to identify these pathways and develop stability-indicating analytical methods.[2]
Hydrolytic Degradation
Hydrolysis is a primary concern for this molecule due to the presence of the trifluoroacetamide functional group.
-
Acidic and Basic Hydrolysis: The amide bond of the trifluoroacetyl group is susceptible to cleavage under both acidic and basic conditions. Basic conditions are particularly effective for the removal of trifluoroacetyl protecting groups.[3] This would result in the formation of 1,4-diazepane and trifluoroacetic acid. The diazepane ring itself may also undergo acid-catalyzed ring-opening or rearrangement, a known degradation pathway for related benzodiazepine structures.[4][5]
Oxidative Degradation
The nitrogen atoms within the diazepane ring are potential sites for oxidation. Tertiary amines can be oxidized to N-oxides. While the trifluoroacetyl group is electron-withdrawing and may reduce the susceptibility of the adjacent nitrogen to oxidation, the other nitrogen atom in the ring remains a potential target.
Thermal Degradation
Nitrogen-containing heterocyclic compounds can exhibit varying degrees of thermal stability. Thermal stress may induce decomposition, potentially leading to fragmentation of the diazepane ring or cleavage of the trifluoroacetyl group.
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical degradation. While the molecule lacks significant chromophores that absorb in the near-UV/visible range, photolytic degradation cannot be ruled out without experimental evidence. Photostability testing is a crucial component of stability evaluation as outlined in ICH guideline Q1B.[6][7][8]
Experimental Design: Forced Degradation Studies
Forced degradation studies, or stress testing, are essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[9] These studies are a cornerstone of developing and validating stability-indicating analytical methods.[9][10] The recommended stress conditions are derived from ICH guidelines.[11]
General Considerations
-
Concentration: A concentration of 1 mg/mL of this compound in a suitable solvent (e.g., water, methanol, or a mixture) is a typical starting point.
-
Extent of Degradation: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] This range is sufficient to generate and detect degradation products without completely consuming the parent compound.
-
Controls: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
Experimental Protocols
| Stress Condition | Proposed Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. | To induce acid-catalyzed hydrolysis of the trifluoroacetyl group and assess the stability of the diazepane ring in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 2-8 hours. | To induce base-catalyzed hydrolysis of the trifluoroacetyl group. Milder conditions are initially used due to the known lability of this group in basic media. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. | To evaluate the susceptibility of the nitrogen atoms to oxidation. |
| Thermal Degradation | Solid-state: 80°C for 48 hours. Solution: 60°C for 48 hours. | To assess the thermal stability of the molecule in both the solid and solution states. |
| Photodegradation | Solid-state and solution samples exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B. A dark control should be included.[6] | To determine the photostability of the compound and identify any light-induced degradation products. |
Analytical Methodology
A validated, stability-indicating analytical method is crucial for the accurate assessment of stability. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
HPLC Method Development
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate the parent compound from its degradation products.
-
Detection: UV detection is typically used. The detection wavelength should be chosen to provide good sensitivity for the parent compound and any potential degradation products.
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Characterization of Degradation Products
The structural elucidation of significant degradation products is a critical step. A combination of spectroscopic techniques is typically employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of degradation products.[14][15]
Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions to establish the retest period or shelf life of the drug substance.[9] The conditions for these studies are defined by the climatic zone in which the product will be marketed.
Storage Conditions (as per ICH Q1A(R2))
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency
Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) to monitor for any changes in purity, potency, and physical characteristics.[16]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Results (Example)
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| 0.1 M HCl, 60°C, 48h | |||
| 0.1 M NaOH, RT, 8h | |||
| 3% H₂O₂, RT, 24h | |||
| 80°C, 48h (Solid) | |||
| Photostability |
Table 2: Long-Term Stability Data (Example at 25°C/60%RH)
| Time Point (months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | |||
| 3 | |||
| 6 | |||
| 9 | |||
| 12 |
Visualizing Workflows and Pathways
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Postulated Hydrolytic Degradation Pathway
Caption: Postulated hydrolytic degradation pathway.
Conclusion
A systematic and scientifically sound approach to stability testing is indispensable in the development of any new chemical entity. This guide provides a comprehensive framework for evaluating the stability of this compound, grounded in the principles of the ICH guidelines. By thoroughly investigating potential degradation pathways and employing validated analytical methods, researchers can ensure the quality, safety, and efficacy of this compound throughout its lifecycle.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][9][17]
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European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. [Link][19]
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Journal of Pharmaceutical and Biomedical Analysis. (1998). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. [Link][4]
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Indian Journal of Pharmaceutical Education and Research. (2021). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link][12]
-
Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link][20]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][21]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link][6][8]
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TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
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The Pharma Review. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][11]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link][22]
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PMC - NIH. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link][23]
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European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link][7]
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NIH. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. [Link][14]
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ResearchGate. (2025). Biodegradability of Trifluoroacetic Acid. [Link][24]
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ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Link][26]
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NIH. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. [Link][27]
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ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link][28]
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IJCRT.org. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link][29]
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International Journal of Pharmaceutical Sciences Review and Research. (2012). Stability Testing of Pharmaceutical Products. [Link][30]
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FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products March 1996. [Link][31]
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SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link][32]
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ResearchGate. (2025). Characterization of Degradation Products and Drug–Excipient Interaction Products of Erdafitinib by LC–Q-TOF-MS/MS and NMR | Request PDF. [Link][13]
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Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link][33]
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MDPI. (2022). Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. [Link][35]
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AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link][36]
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Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link][37]
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MDPI. (2023). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. [Link][38]
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Eawag-BBD. (2002). Trifluoroacetate Degradation Pathway (An/Aerobic). [Link][39]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. [Link][1]
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PubMed. (2000). Effect of trifluoroacetate, a persistent degradation product of fluorinated hydrocarbons, on Phaseolus vulgaris and Zea mays. [Link][40]
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EngagedScholarship@CSU. (2013). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. [Link][41]
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Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link][16]
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RJPN. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. [Link][42]
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CONICET. (2017). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link][15]
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International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link][44]
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Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link][45]
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An In-Depth Technical Guide to Trifluoroacetyl (TFA) Protecting Group Chemistry
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious use of protecting groups is paramount. An ideal protecting group must be introduced efficiently, remain inert under a variety of reaction conditions, and be removed selectively with high yield. The trifluoroacetyl (TFA) group, with its unique electronic properties, has carved out a significant niche as a robust and versatile protecting group for amines, alcohols, and to a lesser extent, other functional groups.
This technical guide offers a comprehensive exploration of trifluoroacetyl protecting group chemistry, moving beyond a simple recitation of facts to provide field-proven insights into its practical application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, more practical understanding of how to effectively leverage the TFA group in their synthetic endeavors.
The Trifluoroacetyl Group: A Profile
The trifluoroacetyl group (CF₃CO-), an analogue of the simple acetyl group, derives its distinct chemical personality from the potent electron-withdrawing nature of its three fluorine atoms. This property profoundly influences the stability of the protected functional group and dictates the conditions required for its removal.
Key Physicochemical Characteristics
-
Enhanced Electrophilicity: The carbonyl carbon of the trifluoroacetyl group is significantly more electrophilic than that of its non-fluorinated counterpart. This heightened reactivity facilitates its introduction onto nucleophilic functional groups.
-
Increased Amide/Ester Lability under Basic Conditions: The electron-withdrawing trifluoromethyl group destabilizes the amide or ester linkage, making it susceptible to cleavage under mild basic or nucleophilic conditions.[1] This is the cornerstone of its utility as a protecting group.
-
Acid Stability: In stark contrast to its base lability, the trifluoroacetyl group, particularly as a trifluoroacetamide, is remarkably stable under strongly acidic conditions. It is resistant to cleavage by neat trifluoroacetic acid (TFA), a reagent commonly used to remove other protecting groups like the tert-butyloxycarbonyl (Boc) group.[2][3] This orthogonality is a key advantage in complex synthetic strategies.[4]
-
Minimal Steric Hindrance: The TFA group is relatively small, minimizing steric hindrance around the protected site, which can be advantageous in subsequent synthetic steps.
Comparison with Other Common Amine Protecting Groups
The choice of a protecting group is always context-dependent. The TFA group offers a unique set of advantages and disadvantages when compared to the widely used Boc and fluorenylmethyloxycarbonyl (Fmoc) groups.
| Protecting Group | Structure | Introduction Reagents | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Trifluoroacetyl (TFA) | CF₃CO- | Trifluoroacetic anhydride (TFAA), Ethyl trifluoroacetate | Mild base (e.g., K₂CO₃/MeOH, NH₃/MeOH), NaBH₄ | High acid stability, small size, easily cleaved under mild basic conditions | Can be too labile for some multi-step syntheses involving basic reagents, potential for side reactions (trifluoroacetylation) in SPPS |
| tert-Butyloxycarbonyl (Boc) | (CH₃)₃COCO- | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions, widely used and well-understood | Requires strong acid for cleavage, which may not be compatible with other acid-sensitive groups |
| Fluorenylmethyloxycarbonyl (Fmoc) | C₁₅H₁₁O₂- | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine in DMF) | Cleaved under mild basic conditions, orthogonal to acid-labile groups | Large and hydrophobic which can cause aggregation in peptide synthesis, base-lability can be a limitation |
Introduction of the Trifluoroacetyl Group: Methodology and Mechanistic Insights
The trifluoroacetylation of amines and alcohols is typically a straightforward process, owing to the high electrophilicity of the acylating agents. The choice of reagent and conditions is often dictated by the substrate's reactivity and the presence of other functional groups.
Common Trifluoroacetylating Agents
-
Trifluoroacetic Anhydride (TFAA): This is the most common and reactive agent for trifluoroacetylation. It reacts rapidly with primary and secondary amines, as well as alcohols.[5] The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the trifluoroacetic acid byproduct.
-
N-(Trifluoroacetyl)succinimide: This solid reagent is a convenient and milder alternative to TFAA.[6] It offers easier handling and the byproduct, succinimide, can often be removed by filtration.[7]
-
Ethyl Trifluoroacetate (CF₃CO₂Et): This reagent is less reactive than TFAA and is particularly useful for the selective protection of primary amines in the presence of secondary amines or for substrates that are sensitive to the harsher conditions of TFAA.
Experimental Protocols
Protocol 2.2.1: Trifluoroacetylation of a Primary Amine using TFAA and Pyridine
This protocol is a general procedure for the protection of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.2 eq)
-
Trifluoroacetic anhydride (TFAA) (1.1 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine dropwise to the stirred solution.
-
Slowly add TFAA to the reaction mixture. A mild exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude trifluoroacetamide.
-
Purify the product by column chromatography or recrystallization as needed.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent and inert atmosphere is crucial as TFAA is highly reactive towards water.
-
Cooling the reaction to 0 °C helps to control the initial exotherm of the reaction.
-
Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion and preventing the formation of an ammonium salt with the starting amine.
-
The acidic and basic washes in the workup are designed to remove unreacted starting materials and byproducts.
Mechanism of Trifluoroacetylation
The mechanism of trifluoroacetylation with TFAA is a classic nucleophilic acyl substitution.
Caption: Mechanism of amine trifluoroacetylation.
Cleavage of the Trifluoroacetyl Group: A Matter of Controlled Lability
The ease of cleavage of the TFA group under mild basic conditions is its defining feature. This allows for deprotection without affecting acid-labile groups, making it a valuable tool in orthogonal synthesis strategies.
Common Cleavage Conditions
-
Potassium Carbonate in Methanol (K₂CO₃/MeOH): This is a widely used and very mild method for the cleavage of trifluoroacetamides.[1] The reaction is typically clean and high-yielding.
-
Aqueous or Methanolic Ammonia: Ammonia is a potent nucleophile that readily cleaves the trifluoroacetamide bond. This method is highly effective but may not be suitable for substrates with other base-sensitive functional groups.
-
Sodium Borohydride (NaBH₄) in Ethanol/THF: This reductive cleavage is particularly useful when other reducible functional groups are not present. It offers a different reactivity profile compared to basic hydrolysis.[3]
Experimental Protocols
Protocol 3.2.1: Cleavage of a Trifluoroacetamide using Potassium Carbonate in Methanol
This protocol provides a general and mild method for the deprotection of a trifluoroacetylated amine.
Materials:
-
N-Trifluoroacetylated amine (1.0 eq)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-trifluoroacetylated amine in methanol.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with DCM or EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Purify further if necessary.
Causality Behind Experimental Choices:
-
Methanol acts as both a solvent and a proton source to protonate the resulting amine.
-
Potassium carbonate is a mild base that is sufficient to promote the hydrolysis of the activated amide bond.
-
The aqueous workup is designed to remove the inorganic salts and any remaining methanol.
Mechanism of Base-Catalyzed Cleavage
The cleavage of a trifluoroacetamide under basic conditions proceeds via a nucleophilic acyl substitution mechanism, often referred to as a BAc2 mechanism.
Caption: Mechanism of base-catalyzed TFA deprotection.
Applications in Research and Drug Development
The unique stability profile of the trifluoroacetyl group has led to its adoption in a variety of synthetic contexts, from academic research to industrial drug manufacturing.
Peptide Synthesis
The TFA group has been explored as an N-terminal protecting group in solid-phase peptide synthesis (SPPS), particularly in Boc-based strategies.[3] Its stability to the acidic conditions used for Boc removal makes it an orthogonal protecting group. However, a significant challenge in Boc-SPPS is the potential for undesired trifluoroacetylation of the newly deprotected N-terminal amine. This side reaction is caused by residual trifluoroacetic acid reacting with the resin support to form trifluoroacetoxymethyl groups, which can then acylate the peptide's N-terminus.[2][8] Careful control of reaction conditions and the use of specific resin linkers can mitigate this issue.[3]
Caption: Simplified SPPS workflow.
Carbohydrate Chemistry
In carbohydrate chemistry, the selective protection of hydroxyl groups is a constant challenge. The trifluoroacetyl group can be used as a temporary protecting group for hydroxyls, offering an alternative to more common protecting groups like acetyl or benzoyl. Its lability under mild basic conditions allows for selective deprotection in the presence of other ester protecting groups.
Synthesis of Energetic Materials
The stability of the trifluoroacetyl group under strong nitrating conditions makes it an effective protecting group in the synthesis of energetic materials.[5] Secondary amines and hydroxyl groups can be protected as trifluoroacetamides and trifluoroacetates, respectively, allowing for nitration at other positions of the molecule. The TFA group can then be cleanly removed under mild solvolysis conditions.
Case Study: Oseltamivir (Tamiflu®) Synthesis
While not a direct protecting group for a heteroatom in the final API, intermediates in some synthetic routes to the antiviral drug oseltamivir (Tamiflu®) have utilized trifluoroacetic acid and its derivatives, highlighting the importance of fluoro-organic chemistry in modern drug synthesis. The principles of reactivity and stability of trifluoroacetyl-containing compounds are central to these transformations.
Troubleshooting and Practical Considerations
Even with well-established procedures, challenges can arise when using the trifluoroacetyl group. Below are some common issues and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Trifluoroacetylation | Insufficiently reactive acylating agent; Sterically hindered substrate; Inadequate base | Use a more reactive agent (e.g., TFAA instead of ethyl trifluoroacetate); Increase reaction temperature or time; Use a stronger, non-nucleophilic base. |
| Side Reactions during Introduction | Presence of multiple nucleophilic sites | Use a milder, more selective acylating agent; Employ a protection-deprotection strategy for other sensitive groups. |
| Incomplete Cleavage | Insufficiently basic conditions; Steric hindrance around the amide/ester | Increase the concentration of the base or the reaction time/temperature; Switch to a stronger base or a different cleavage method (e.g., reductive cleavage). |
| Side Reactions during Cleavage | Presence of other base-labile groups | Use milder basic conditions (e.g., K₂CO₃/MeOH at room temperature); Consider an alternative deprotection method that is orthogonal to the sensitive groups. |
| Undesired Trifluoroacetylation in SPPS | Residual TFA from Boc deprotection reacting with the resin | Thoroughly wash the resin after Boc deprotection; Use a resin with a linker that is less susceptible to forming trifluoroacetoxymethyl ethers.[3] |
Conclusion
The trifluoroacetyl protecting group is a powerful tool in the arsenal of the synthetic chemist. Its unique combination of high acid stability and mild base lability provides a valuable orthogonality that is essential for the synthesis of complex molecules. By understanding the fundamental principles that govern its reactivity, and by employing the validated protocols outlined in this guide, researchers can confidently and effectively integrate TFA protection into their synthetic strategies, paving the way for more efficient and elegant solutions to challenging synthetic problems in drug discovery and beyond.
References
-
Bellamy, A. J., MacCuish, A., Golding, P., & Mahon, M. F. (2007). The Use of Trifluoroacetyl as an N‐and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]
-
Kent, S. B., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. [Link]
- Fields, G. B., Lauer-Fields, J. L., & VanDrisse, A. (2015). U.S.
-
Pauff, S. M., & Miller, S. J. (2013). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. The Journal of organic chemistry, 78(3), 1275–1280. [Link]
-
Kent, S. B., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences of the United States of America, 76(5), 2180–2184. [Link]
-
Kent, S. B. H., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed, 76(5), 2180-4. [Link]
-
Bellamy, A. J., et al. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]
-
Kent, S. B. H., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]
- Feigl, M. F., & Schoffers, E. (2012).
-
Xiang, S. H., Xu, J., Yuan, H. Q., & Huang, P. Q. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Synlett, 2010(12), 1829-1832. [Link]
-
Nakamura, H., et al. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Letters, 25(49), 8901-8905. [Link]
-
Baker, B. R., & Hewson, K. (1957). Trichloroacetyl and trifluoroacetyl as N-blocking groups in nucleoside synthesis with 2-amino sugars. The Journal of Organic Chemistry, 22(8), 959-964. [Link]
-
Nakamura, H., et al. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Chemistry Portal. [Link]
-
M. B. C. de Matos, et al. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. RSC Advances, 10(45), 26867-26891. [Link]
-
Lin, H. Y., & Snider, B. B. (n.d.). Mn(OAc)3-BASED α'-OXIDATIVE ACETOXYLATION OF N-TRIFLUOROACETYL VINYLOGOUS AMIDES. Department of Chemistry, Brandeis University. [Link]
-
Park, J., Boltje, T. J., & Boons, G. J. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Accounts of chemical research, 45(8), 1275–1285. [Link]
-
Mondal, S., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25969-25978. [Link]
-
Park, J., et al. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Accounts of Chemical Research, 45(8), 1275-1285. [Link]
-
Wikipedia. (n.d.). Oseltamivir total synthesis. [Link]
-
Lopez, S. E., & Perez, D. G. (2014). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ChemInform, 45(32). [Link]
-
Klumpp, D. A. (2012). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein journal of organic chemistry, 8, 390–396. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Kocsis, L., Ruff, F., & Orosz, G. (2006). The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers. Journal of peptide science : an official publication of the European Peptide Society, 12(6), 428–436. [Link]
-
Albericio, F., & Carpino, L. A. (1997). The Fmoc/tBu strategy: a standard protocol. Methods in enzymology, 289, 104–126. [Link]
-
Laconde, G., et al. (1997). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. Peptide research, 10(5), 251-7. [Link]
-
Katritzky, A. R., et al. (1999). A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. Synthesis, 1999(1), 55-57. [Link]
-
Xiang, S.-H., et al. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Synlett, 2010(12), 1829-1832. [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Inoue, M., et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Omega, 6(4), 2535-2545. [Link]
-
Wenzel, T. J., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 88(11), 7133-7140. [Link]
-
Chen, J., et al. (2011). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid. Molecules, 16(5), 3846-3857. [Link]
-
Nakamura, H., et al. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Letters, 25(49), 8901-8905. [Link]
-
Le, N. B., & Jones, C. W. (2013). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton transactions (Cambridge, England : 2003), 42(20), 7289–7292. [Link]
-
Organic Chemistry Portal. (2009). Total Synthesis of Oseltamivir (Tamiflu) by Hayashi. [Link]
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- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 1-(Trifluoroacetyl)-1,4-diazepane Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride, a key building block in medicinal chemistry and drug discovery. The protocol herein is designed to be a self-validating system, offering not just a series of steps, but a detailed explanation of the chemical principles and experimental choices that underpin the synthesis. This application note is intended to empower researchers with the knowledge to not only replicate this synthesis but also to adapt and troubleshoot similar chemical transformations.
Introduction: The Significance of this compound
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer agents and Factor Xa inhibitors.[1][2] The introduction of a trifluoroacetyl group serves a dual purpose. Firstly, it acts as a robust protecting group for one of the secondary amines of the 1,4-diazepane ring, enabling selective functionalization of the remaining amine.[3] The high electronegativity of the fluorine atoms in the trifluoroacetyl group significantly decreases the nucleophilicity of the nitrogen to which it is attached, thereby allowing for chemoselective reactions at the unprotected nitrogen.[4] Secondly, the trifluoromethyl group can impart unique pharmacological properties to the final molecule, such as increased metabolic stability and enhanced binding affinity to biological targets.
This protocol details a two-step synthesis: the selective N-trifluoroacetylation of 1,4-diazepane followed by the formation of its hydrochloride salt for improved stability and handling.
Reaction Scheme & Logic
The overall synthetic strategy is a straightforward yet elegant approach to achieve mono-N-trifluoroacetylation of a symmetrical diamine.
Caption: Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 1,4-Diazepane | ≥98% | Commercially Available | Store under inert atmosphere to prevent reaction with atmospheric CO2 and moisture. |
| Trifluoroacetic Anhydride (TFAA) | ≥99% | Commercially Available | Highly reactive and corrosive. Handle with extreme care in a fume hood. |
| Triethylamine (Et3N) | ≥99.5%, anhydrous | Commercially Available | Freshly distilled over CaH2 is recommended to ensure it is free of water. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use from a freshly opened bottle or a solvent purification system. |
| Diethyl Ether (Et2O) | Anhydrous, ≥99.7% | Commercially Available | Use from a freshly opened bottle or a solvent purification system. |
| Hydrochloric Acid solution | 2.0 M in Diethyl Ether | Commercially Available | Handle with care in a fume hood. |
| Sodium Sulfate (Na2SO4) | Anhydrous, granular | Commercially Available | Used for drying organic layers. |
| Saturated Sodium Bicarbonate (NaHCO3) solution | ACS Grade | Prepared in-house | Used for aqueous workup. |
| Brine (Saturated NaCl solution) | ACS Grade | Prepared in-house | Used for aqueous workup. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
High-vacuum pump
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Trifluoroacetyl)-1,4-diazepane
This step involves the selective acylation of one of the two secondary amine groups of 1,4-diazepane.[5] The use of a slight excess of the diamine and slow addition of the acylating agent at low temperature are crucial for minimizing the formation of the di-acylated byproduct.
Caption: Experimental workflow for the N-trifluoroacetylation of 1,4-diazepane.
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,4-diazepane (1.0 eq).
-
Dissolve the 1,4-diazepane in anhydrous dichloromethane (DCM, approximately 10 mL per 1 g of diazepane).
-
Add triethylamine (Et3N, 1.1 eq) to the solution. The triethylamine acts as a base to neutralize the trifluoroacetic acid byproduct formed during the reaction.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate dry flask, prepare a solution of trifluoroacetic anhydride (TFAA, 0.9 eq) in anhydrous DCM (approximately 5 mL per 1 mL of TFAA). Using a slight excess of the diamine helps to minimize the formation of the di-substituted product.
-
Add the TFAA solution dropwise to the cooled 1,4-diazepane solution over a period of 30-60 minutes. Maintaining a low temperature is critical to control the exothermic reaction and enhance selectivity.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO3) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the crude product can be purified by flash column chromatography on silica gel.
Step 2: Formation of this compound
The hydrochloride salt is prepared to improve the stability and handling of the final product, as the free base can be hygroscopic and less crystalline.
Procedure:
-
Dissolve the purified 1-(Trifluoroacetyl)-1,4-diazepane (1.0 eq) in a minimal amount of anhydrous diethyl ether (Et2O).
-
While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 eq).
-
A white precipitate should form immediately.
-
Continue stirring for 30 minutes to ensure complete salt formation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Dry the product under high vacuum to afford this compound as a white to off-white solid.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the diazepane ring protons, with distinct shifts for the protons adjacent to the trifluoroacetylated nitrogen. |
| ¹⁹F NMR | A singlet in the region typical for a trifluoromethyl group attached to a carbonyl. |
| ¹³C NMR | A carbonyl carbon signal and signals for the diazepane ring carbons. |
| Mass Spec (ESI+) | A peak corresponding to the molecular ion of the free base [M+H]⁺. |
| Melting Point | A sharp melting point, indicative of a pure crystalline solid. |
| Purity (HPLC) | ≥95% |
Safety and Handling
-
Trifluoroacetic Anhydride (TFAA): is highly corrosive and reacts violently with water. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area or a fume hood.
-
Triethylamine (Et3N): has a strong, unpleasant odor and is flammable. Handle in a fume hood.
-
Hydrochloric acid in diethyl ether: is corrosive and flammable. Handle with care in a fume hood.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure all reagents are anhydrous. |
| Loss of product during workup. | Be careful during extractions. Back-extract the aqueous layers. | |
| Formation of Di-acylated Product | TFAA added too quickly or at too high a temperature. | Ensure slow, dropwise addition of TFAA at 0 °C. Use a slight excess of 1,4-diazepane. |
| Product is an oil, not a solid | Impurities present. | Purify the free base by column chromatography before salt formation. |
| Incomplete salt formation. | Ensure the correct stoichiometry of HCl is added. |
Conclusion
This application note provides a detailed and robust protocol for the synthesis of this compound. By understanding the rationale behind each step, researchers can confidently execute this synthesis and adapt the methodology for the preparation of other selectively functionalized diamines. The principles of chemoselective acylation and the practical considerations outlined herein are broadly applicable in the field of organic synthesis and drug discovery.
References
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
- 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters).
- Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
- Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed.
- SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF.
- Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions.
- Tandem transamination/annulation synthesis of the diazepane suvorexant...
- Process for the preparation of suvorexant.
- Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.
- Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermedi
- Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
- Trifluoroacetamides. Organic Chemistry Portal.
- Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry (RSC Publishing).
- (PDF) ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds.
- Thioacids Mediated Selective and Mild N-Acylation of Amines.
- The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups.
- N-Acylation Reactions of Amines.
- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis.
- 1-(Trifluoroacetyl)azepane-4-carboxylic acid | C9H12F3NO3 | CID 131281691. PubChem.
Sources
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Application Notes and Protocols: Leveraging 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride for Parallel Synthesis Library Generation
Introduction: The Strategic Value of the 1,4-Diazepane Scaffold
In the landscape of medicinal chemistry and drug discovery, the 1,4-diazepane motif stands out as a "privileged scaffold."[1] This seven-membered heterocyclic ring system is a cornerstone in the design of a wide array of biologically active compounds. Its prevalence in therapeutics stems from its conformational flexibility, allowing it to present substituents in three-dimensional space in a manner that can lead to high-affinity interactions with biological targets. Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1] The unique structure of 1,4-diazepine can also mimic peptide linkages, a feature that has pivoted its application from primarily CNS-acting drugs to a broader range of therapeutic areas, including oncology.[2]
Parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of large, focused libraries of compounds for high-throughput screening. The selection of building blocks for these libraries is critical. 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride is an exemplary building block for this purpose. The trifluoroacetyl group serves as an excellent protecting group for one of the nitrogen atoms in the diazepane ring, allowing for selective functionalization of the other nitrogen. This mono-protection strategy is fundamental to the controlled, stepwise construction of diverse molecular libraries. The hydrochloride salt form enhances the stability and handling of this reagent.
This guide provides a comprehensive overview of the application of this compound in parallel synthesis, offering detailed protocols for library generation and explaining the chemical principles that underpin these methodologies.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C7H11F3N2O · HCl | [3][4] |
| Molecular Weight | 232.63 g/mol | [4] |
| Appearance | White to off-white solid | General Knowledge |
| Boiling Point | 289.0 ± 40.0 °C (Predicted) | [3] |
| pKa | 9.55 ± 0.20 (Predicted) | [3] |
| Storage | Store at 2-8°C for long-term stability | [5] |
Core Synthesis Strategy: A Stepwise Approach to Diversity
The use of this compound in parallel synthesis hinges on a straightforward, yet powerful, three-stage workflow. This process is designed for efficiency and adaptability to high-throughput formats.
Figure 1: A generalized workflow for the generation of a 1,4-diazepane library.
Experimental Protocols
Protocol 1: N-Acylation for Amide Library Synthesis
This protocol details the parallel synthesis of an N-acyl-1,4-diazepane library using a diverse set of acyl chlorides.
1.1. Materials and Reagents:
-
This compound
-
A library of diverse acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
96-well reaction block or individual reaction vials
1.2. Procedure:
-
Preparation of the Free Base: In each well of the reaction block, dissolve this compound (1.0 eq.) in anhydrous DCM. Add triethylamine (1.1 eq.) and stir for 15 minutes at room temperature to generate the free base in situ.
-
Addition of Acylating Agents: To each well, add a solution of a unique acyl chloride (1.05 eq.) in anhydrous DCM.
-
Reaction: Seal the reaction block and shake at room temperature for 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a representative well.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N-acyl-1-(trifluoroacetyl)-1,4-diazepane library.
1.3. Rationale:
The use of an acyl chloride provides a highly reactive electrophile for the acylation of the secondary amine. The addition of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction and the HCl from the starting material, driving the reaction to completion.
Protocol 2: N-Sulfonylation for Sulfonamide Library Synthesis
This protocol outlines the synthesis of an N-sulfonyl-1,4-diazepane library.
2.1. Materials and Reagents:
-
This compound
-
A library of diverse sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, etc.)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
2.2. Procedure:
-
Preparation of the Free Base: As described in Protocol 1.1, step 1.
-
Addition of Sulfonylating Agents: To each well, add a solution of a unique sulfonyl chloride (1.1 eq.) in anhydrous DCM.
-
Reaction: Seal the reaction block and shake at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the N-sulfonyl-1-(trifluoroacetyl)-1,4-diazepane library.
2.3. Rationale:
Sulfonamides are important functional groups in many pharmaceuticals. This protocol provides a reliable method for their synthesis in a parallel format. Pyridine can be used as both a base and a catalyst in this reaction.
Protocol 3: Reductive Amination for N-Alkylated Library Synthesis
This protocol describes the synthesis of an N-alkylated-1,4-diazepane library via reductive amination.
3.1. Materials and Reagents:
-
This compound
-
A library of diverse aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)[6]
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[6]
-
Acetic acid (optional, catalytic amount)
3.2. Procedure:
-
Preparation of the Free Base: As described in Protocol 1.1, step 1.
-
Imine Formation: To each well containing the free base, add a solution of a unique aldehyde or ketone (1.0 eq.) in anhydrous DCE. If the carbonyl compound is less reactive, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir for 1-2 hours at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry the combined organic layers over Na2SO4, filter, and concentrate to yield the N-alkyl-1-(trifluoroacetyl)-1,4-diazepane library.
3.3. Rationale:
Reductive amination is a robust method for forming C-N bonds.[7] Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for this transformation, as it does not readily reduce the starting aldehyde or ketone.[6]
Figure 2: Diversification pathways from the common intermediate.
Deprotection of the Trifluoroacetyl Group
The removal of the trifluoroacetyl protecting group is a critical step to either yield the final library of mono-substituted 1,4-diazepanes or to enable a second round of diversification at the N1 position. The lability of the trifluoroacetyl group under basic conditions makes this a straightforward transformation.
Protocol 4: General Procedure for Trifluoroacetyl Group Cleavage
4.1. Materials and Reagents:
-
N4-functionalized-1-(trifluoroacetyl)-1,4-diazepane library
-
Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) and Water
4.2. Procedure:
-
Dissolution: Dissolve the crude library from the previous step in a mixture of methanol and water (e.g., 4:1 v/v).
-
Base Addition: Add an excess of potassium carbonate (e.g., 3-5 eq.) or 1M sodium hydroxide solution.
-
Reaction: Stir the reaction mixtures at room temperature for 2-6 hours. Monitor the deprotection by LC-MS.
-
Work-up: Once the reaction is complete, neutralize the mixture with 1M HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the deprotected library.
4.3. Rationale:
The electron-withdrawing nature of the trifluoromethyl group makes the amide carbonyl highly susceptible to nucleophilic attack by hydroxide or carbonate ions, leading to facile cleavage of the N-CO bond.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block for the generation of diverse chemical libraries. The straightforward protocols for derivatization and deprotection make it highly amenable to parallel synthesis workflows. The resulting libraries of substituted 1,4-diazepanes can be screened against a multitude of biological targets, continuing the legacy of this privileged scaffold in the quest for novel therapeutics. Further exploration of solid-phase synthesis strategies employing this building block could further enhance the efficiency of library production and purification.
References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]
-
Synthesis of 1,4-Diazepanes and Benzo[b][8][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. ResearchGate. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec. [Link]
-
Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. ResearchGate. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. PubMed. [Link]
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Reductive Amination. ResearchGate. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Semantic Scholar. [Link]
-
Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
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An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
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Application Note: Strategies for the Deprotection of N-Trifluoroacetyl-1,4-diazepanes
Introduction: The Strategic Role of the Trifluoroacetyl Group in Amine Protection
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious use of protecting groups is paramount. The trifluoroacetyl (TFA) group is a robust and highly effective protecting group for primary and secondary amines, such as those in the 1,4-diazepane scaffold. Its utility stems from the high stability of the resulting trifluoroacetamide bond, which is resistant to a wide range of reaction conditions, including strongly acidic media and various oxidative and reductive environments[1]. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) moiety significantly decreases the nucleophilicity and basicity of the protected nitrogen atom.
However, the very stability that makes the TFA group an excellent protector also necessitates carefully optimized conditions for its removal. The selective cleavage of the N-COCF₃ bond to liberate the free amine is a critical step that must be achieved without compromising other sensitive functionalities within the molecule. This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for the deprotection of the trifluoroacetyl group from 1,4-diazepane derivatives.
Mechanistic Rationale: The Key to Effective Cleavage
The deprotection of a trifluoroacetamide is most commonly achieved via base-catalyzed hydrolysis or solvolysis. The underlying principle is the exceptional electrophilicity of the amide carbonyl carbon, which is significantly enhanced by the inductive effect of the adjacent CF₃ group. This makes the carbonyl carbon highly susceptible to nucleophilic attack.
Under basic conditions, a nucleophile (typically a hydroxide ion, OH⁻, or an alkoxide, RO⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and protonation of the nitrogen atom leads to the cleavage of the C-N bond, releasing the free amine and a trifluoroacetate salt. Due to this mechanism, the TFA group is readily cleaved under mild basic conditions that often leave other protecting groups, such as esters or other amides, intact, although care must be taken with particularly labile groups[2].
Sources
Application Note: Strategic Use of 1-(Trifluoroacetyl)-1,4-diazepane Hydrochloride in the Synthesis of Novel Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride as a strategic building block in the synthesis of direct Factor Xa (FXa) inhibitors. Factor Xa is a critical serine protease in the blood coagulation cascade, making it a prime target for the development of new oral anticoagulants.[1] This guide elucidates the rationale behind using the 1,4-diazepane moiety to engage the S4 binding pocket of FXa and details the crucial role of the trifluoroacetyl protecting group in enabling regioselective synthesis. We present a comprehensive, step-by-step protocol for the coupling of this building block to a representative aromatic acid chloride, followed by a robust deprotection method. The causality behind experimental choices, in-process controls, and expected outcomes are discussed to ensure scientific integrity and reproducibility.
Introduction: The Role of Factor Xa in Coagulation and the Rise of Direct Oral Anticoagulants (DOACs)
The Coagulation Cascade and the Centrality of Factor Xa
The formation of a blood clot is a complex, enzyme-driven process known as the coagulation cascade. This cascade is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway to generate a stable fibrin clot. Factor Xa sits at the critical juncture of these pathways, responsible for converting prothrombin into thrombin, the final effector protease in clot formation.[2] Its central role makes it an ideal target for anticoagulant therapy, as its inhibition effectively blocks thrombin generation regardless of the initial activation pathway.[3]
The Need for Novel Anticoagulants
Historically, anticoagulant therapy was dominated by vitamin K antagonists like warfarin. However, their use is complicated by a narrow therapeutic window, numerous drug-food interactions, and the need for frequent monitoring.[4] This created a significant unmet medical need for safer, more convenient oral anticoagulants.[5] The development of direct Factor Xa inhibitors, such as rivaroxaban and apixaban, marked a paradigm shift, offering predictable pharmacokinetics and a reduced need for routine monitoring.[2][6]
The 1,4-Diazepane Moiety: A Key Pharmacophore for S4 Pocket Interaction
Rationale for Incorporating the Diazepane Ring
Structure-based drug design has been instrumental in the development of potent and selective FXa inhibitors. The active site of FXa contains several distinct binding pockets (S1, S2, S3, S4). The 1,4-diazepane moiety has been specifically designed as a non-basic, conformationally flexible scaffold that can effectively interact with the S4 aryl-binding domain of the enzyme.[1] This interaction is crucial for anchoring the inhibitor to the active site and achieving high inhibitory potency. The seven-membered ring structure provides a unique three-dimensional arrangement that can be optimized to fit the topology of the S4 pocket.
The Challenge of Selective Functionalization
The 1,4-diazepane ring contains two secondary amine nitrogens. In a typical synthesis, both nitrogens are nucleophilic, leading to a mixture of products (mono- and di-acylation) and complicating purification. To build a complex molecule in a controlled, stepwise manner, it is essential to differentiate the reactivity of these two nitrogen atoms. This is achieved through the use of a protecting group strategy.
This compound: A Strategic Building Block
The Trifluoroacetyl Group as an Orthogonal Amine Protecting Group
The trifluoroacetyl group (-COCF₃) is an excellent choice for protecting one of the diazepane nitrogens for several key reasons:
-
Strong Electron Withdrawal: The highly electronegative fluorine atoms strongly withdraw electron density from the amide nitrogen, rendering it non-nucleophilic and unreactive towards electrophiles like acid chlorides or alkyl halides.
-
Stability: The N-trifluoroacetyl amide bond is stable to a wide range of reaction conditions, including those typically used for forming other amide or C-N bonds.[7]
-
Orthogonality and Mild Removal: The protecting group can be selectively removed under mild basic conditions (e.g., hydrolysis with a weak base) that do not cleave other, more robust amide bonds within the target molecule.[8] This selective removal is a cornerstone of its utility.
Properties and Handling of the Hydrochloride Salt
The building block is supplied as a hydrochloride salt. This offers two main advantages:
-
Enhanced Stability: The salt form is typically a stable, crystalline solid, which is easier to handle, weigh, and store compared to the free base, which may be hygroscopic or an oil.
-
Controlled Reactivity: In the subsequent reaction, the free secondary amine must be liberated from its salt form in situ by the addition of a base. This provides an additional layer of control over the initiation of the reaction.
Synthetic Protocol: Synthesis of a Generic Factor Xa Inhibitor Intermediate
This section details a validated, two-step protocol for the synthesis of a key intermediate, demonstrating the practical application of this compound.
Workflow Overview
The overall synthetic strategy involves two primary transformations: (1) regioselective N-acylation at the unprotected secondary amine, followed by (2) selective deprotection of the trifluoroacetyl group to reveal a primary amine for further functionalization.
Step 1: Nucleophilic Acylation with a Core Moiety
Objective: To couple 1-(Trifluoroacetyl)-1,4-diazepane with a representative aromatic acid chloride.
Materials:
-
This compound (1.0 eq)
-
5-Chlorothiophene-2-carbonyl chloride (1.05 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous (approx. 10 mL per mmol of starting material)
Protocol:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to the flask.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
Slowly add triethylamine (2.2 eq) dropwise to the stirred suspension. The first equivalent neutralizes the HCl salt, and the second acts as the base for the acylation reaction. Stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve 5-chlorothiophene-2-carbonyl chloride (1.05 eq) in a small amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the reaction mixture at 0 °C over 20-30 minutes. Maintaining the low temperature is crucial to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diazepane is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with 1M HCl (to remove excess TEA) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate as an oil or solid.
Causality:
-
DCM: Chosen for its inertness and ability to dissolve both the starting materials and the product.
-
Triethylamine (TEA): A non-nucleophilic organic base used to liberate the free amine and to scavenge the HCl generated during the acylation. Two equivalents are necessary for this dual role.
-
0 °C Condition: The acylation reaction is exothermic. Starting at a low temperature prevents potential side reactions and ensures controlled formation of the desired amide.
Step 2: Deprotection of the Trifluoroacetyl Group
Objective: To selectively remove the trifluoroacetyl protecting group.
Materials:
-
Crude protected intermediate from Step 1 (1.0 eq)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Water
Protocol:
-
Dissolve the crude intermediate from Step 1 in methanol (approx. 15 mL per mmol).
-
Add potassium carbonate (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 12-18 hours.
-
In-Process Control: Monitor the deprotection via TLC or LC-MS by observing the disappearance of the starting material and the appearance of a more polar product spot.
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove most of the methanol.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
Causality:
-
Methanol/K₂CO₃: This system provides mild basic conditions (methoxide generated in situ) sufficient to hydrolyze the electron-deficient trifluoroacetamide without affecting the more robust thiophene-carboxamide bond formed in Step 1.[8]
-
Room Temperature: The reaction proceeds efficiently without heating, preserving the integrity of the rest of the molecule.
Data Summary and Expected Outcomes
The following table summarizes the expected results for the described protocol on a representative scale.
| Parameter | Step 1: N-Acylation | Step 2: Deprotection |
| Key Reagents | TEA, 5-Chlorothiophene-2-carbonyl chloride | K₂CO₃, Methanol |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) |
| Temperature | 0 °C to Room Temp. | Room Temp. |
| Reaction Time | 2 - 4 hours | 12 - 18 hours |
| Typical Yield | >90% (crude) | 85 - 95% (after purification) |
| Product Purity | >95% (by LC-MS) | >98% (by LC-MS) |
Troubleshooting
| Observed Problem | Potential Cause | Suggested Solution |
| Step 1: Incomplete Reaction | Insufficient base; moisture in reagents/solvent. | Add an additional 0.2 eq of TEA. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Step 1: Di-acylation Product Observed | This is highly unlikely due to the protecting group but could indicate poor quality starting material. | Verify the identity and purity of the this compound starting material by NMR or LC-MS. |
| Step 2: Incomplete Deprotection | Insufficient base or reaction time. | Add more K₂CO₃ and allow the reaction to stir for a longer period. Gentle warming to 40 °C can be attempted if necessary. |
| Step 2: Cleavage of Both Amide Bonds | Reaction conditions are too harsh. | Ensure the base is not too strong (e.g., avoid NaOH or KOH). Stick to K₂CO₃ or Cs₂CO₃ at room temperature. |
Conclusion
This compound is a highly effective and strategically designed building block for the synthesis of novel Factor Xa inhibitors. The trifluoroacetyl group provides robust protection of one amine functionality, allowing for clean, regioselective acylation at the alternate nitrogen. Its subsequent mild and orthogonal removal makes it an invaluable tool for medicinal chemists and process development scientists aiming to construct complex molecules containing the critical 1,4-diazepane pharmacophore. The protocols detailed herein provide a reliable and reproducible pathway for incorporating this key structural motif.
References
-
Wang, Y., Chen, O., & Li, D. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry. [Link]
-
Al-Obaid, A. M., El-Sayed, M. A., & Abdel-Aziz, A. A. (2012). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 4(5), 1958-1970. [Link]
-
Li, J., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5183. [Link][9]
-
Kato, T., et al. (2002). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry Letters, 12(10), 1355-1358. [Link][1]
-
Haeusler, K. G., & Gerloff, C. (2019). Chemical Characteristics of Direct FXa Inhibitors Registered for Atrial Fibrillation. Remedy Publications LLC. [Link][10]
-
Patel, H. M., & Patel, M. P. (2011). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 841-846. [Link][11]
-
Valizadeh, H., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Journal of Heterocyclic Chemistry, 48(4), 831-835. [Link][12]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. . [Link][13]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 688-714. [Link][14]
-
Cleveland Clinic. (2023). Factor Xa Inhibitors. Cleveland Clinic. [Link][15]
-
ACS Publications. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development. [Link][16]
-
ResearchGate. (2019). New synthetic strategy for preparation of the anticoagulant drug Rivaroxaban via an asymmetric Henry reaction. [Link][17]
-
Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link][18]
-
Google Patents. (1979). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. [19]
-
Bellamy, A. J., et al. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link][7]
-
Weitz, J. I., et al. (2015). Overview of the New Oral Anticoagulants: Opportunities and Challenges. Arteriosclerosis, Thrombosis, and Vascular Biology, 35(5), 1070-1076. [Link][6]
-
Google Patents. (2010). KR101083935B1 - Trifluoroacetylation for amines. [20]
-
Drugs.com. (n.d.). List of Factor Xa inhibitors. Drugs.com. [Link][2]
-
Dashyan, V. G., et al. (2018). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Current Organic Synthesis, 15(7), 968-980. [Link][3]
-
Google Patents. (2004). WO2004076384A2 - Protection of amine and hydroxyl groups using fluoroacylation. [21]
-
Pharmacy Times. (2016). Novel Oral Anticoagulants. Pharmacy Times. [Link][4]
-
ResearchGate. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). [Link][5]
-
University of Bath. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. University of Bath's research portal. [Link][8]
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The 1,4-Diazepane Scaffold: A Privileged Core for CNS-Active Agent Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the design of centrally active therapeutic agents. Its prominence stems from its classification as a "privileged scaffold" – a molecular framework that can serve as a versatile template for the development of ligands for a variety of biological targets.[1][2] The unique conformational flexibility of the seven-membered ring allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with diverse receptors and enzymes within the central nervous system (CNS).[1]
Historically, the fusion of a 1,4-diazepane ring with a benzene ring gave rise to the benzodiazepine class of drugs, which revolutionized the treatment of anxiety, insomnia, and seizure disorders.[3] These agents primarily exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the brain.[3] More recently, the 1,4-diazepane scaffold has been successfully employed in the development of novel CNS agents with distinct mechanisms of action, such as orexin receptor antagonists for the treatment of insomnia.[4] This demonstrates the remarkable adaptability of this scaffold to address a wide array of CNS targets.
These application notes provide a comprehensive guide to the utilization of the 1,4-diazepane scaffold in the discovery and development of CNS-active agents. We will delve into the key mechanisms of action, provide detailed synthetic protocols for representative compounds, and outline established biological assays for their characterization.
Mechanisms of Action: Targeting Key CNS Pathways
The therapeutic utility of 1,4-diazepane-based agents is intrinsically linked to their ability to modulate critical signaling pathways in the CNS. Two prominent examples are the GABAergic and orexinergic systems.
Positive Allosteric Modulation of the GABAA Receptor
The classical mechanism of action for benzodiazepines involves their binding to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site itself. This binding event potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron and subsequent hyperpolarization.[5] This enhanced inhibitory neurotransmission underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these drugs.[3]
Caption: GABA-A Receptor Signaling Pathway.
Antagonism of the Orexin Receptor System
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness and arousal.[6] Antagonism of these receptors presents a novel approach for the treatment of insomnia. The 1,4-diazepane scaffold has been instrumental in the design of potent dual orexin receptor antagonists (DORAs), such as suvorexant.[4] By blocking the binding of orexins to their receptors, these agents suppress the wake-promoting signals, thereby facilitating the onset and maintenance of sleep.[7]
Caption: Orexin Receptor Signaling Pathway.
Synthetic Protocols: Constructing the 1,4-Diazepane Core
The versatility of the 1,4-diazepane scaffold is mirrored by the numerous synthetic routes developed for its construction. Below are representative protocols for the synthesis of a functionalized 1,4-benzodiazepine and the orexin receptor antagonist, suvorexant.
Protocol 1: Synthesis of a Functionalized 1,4-Benzodiazepine via Intramolecular C-N Bond Coupling
This protocol describes a modern approach to substituted 1,4-benzodiazepines utilizing a palladium-catalyzed intramolecular cyclization.[8]
Caption: Palladium-Catalyzed Benzodiazepine Synthesis Workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-tosyl-disubstituted 2-aminobenzylamine (1.0 equiv) in a suitable solvent (e.g., toluene) is added the propargylic carbonate (1.2 equiv) and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for a designated time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted 1,4-benzodiazepine.
Protocol 2: Synthesis of Suvorexant, a 1,4-Diazepane-Based Orexin Antagonist
The synthesis of suvorexant involves a multi-step sequence, with the formation of the chiral 1,4-diazepane ring being a key step.[9][10][11][12]
Key Synthetic Steps:
-
Fragment Coupling: The synthesis typically begins with the coupling of three key fragments: a substituted benzoic acid, a protected chiral 1,4-diazepane, and a benzoxazole moiety.[12]
-
Chiral Diazepane Formation: The chiral 1,4-diazepane intermediate can be prepared from a chiral starting material, such as (R)-3-aminobutanoic acid, through a series of protection, condensation, deprotection, and cyclization steps.[11]
-
Amide Bond Formation: The chiral diazepane is then coupled with the substituted benzoic acid derivative using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Final Coupling: Following deprotection, the final fragment, a 5-chlorobenzoxazole, is coupled to the diazepane nitrogen to yield suvorexant.[12]
-
Purification: The final product is purified by crystallization to yield suvorexant of high purity.[10]
Biological Evaluation Protocols: Assessing CNS Activity
The characterization of novel 1,4-diazepane derivatives requires a battery of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.
Protocol 3: GABAA Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the benzodiazepine binding site on the GABAA receptor.[5][13][14]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Binding Assay:
-
Thaw the membrane preparation and wash with binding buffer.
-
In a 96-well plate, add the membrane preparation, a radioligand (e.g., [³H]-Flumazenil), and varying concentrations of the test compound.
-
For non-specific binding determination, a high concentration of a known benzodiazepine (e.g., diazepam) is used.
-
Incubate the plate to allow for binding equilibrium to be reached.
-
-
Separation and Quantification:
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove any unbound radioligand.
-
Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.[15][16][17][18]
Step-by-Step Methodology:
-
Apparatus: The EPM consists of four arms arranged in a plus shape, elevated from the floor. Two arms are open, and two are enclosed by high walls.
-
Acclimation: Allow the animals (rats or mice) to acclimate to the testing room for at least one hour before the experiment.[18]
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test, allowing for sufficient time for the drug to reach its peak effect.
-
Testing Procedure:
-
Data Analysis:
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
Other behavioral measures, such as total arm entries and rearing, can be used to assess general locomotor activity.
-
Quantitative Data Summary
The following table summarizes the binding affinities of representative 1,4-diazepane-based compounds for their respective CNS targets.
| Compound | Target | Assay Type | Kᵢ / Kₑ (nM) | Reference |
| Diazepam | GABAA Receptor (Benzodiazepine Site) | Radioligand Binding | ~1.53 | [14] |
| Suvorexant | Orexin 1 Receptor (OX1R) | Calcium Mobilization | 0.55 | [19] |
| Suvorexant | Orexin 2 Receptor (OX2R) | Calcium Mobilization | 0.35 | [19] |
| Compound 44 | Orexin 1 Receptor (OX1R) | Calcium Mobilization | 5.7 | [20] |
Conclusion: A Scaffold with a Bright Future in CNS Drug Discovery
The 1,4-diazepane scaffold has a rich history in the development of CNS-active agents and continues to be a source of innovative therapeutics. Its proven ability to interact with a diverse range of CNS targets, coupled with the extensive knowledge of its chemistry and pharmacology, ensures its continued relevance in the quest for novel treatments for neurological and psychiatric disorders. The protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of this remarkable molecular framework.
References
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- Centonze, D., et al. (2009). The unchallenged role of GABAergic system in the treatment of status epilepticus. Epilepsia, 50(s8), 12-15.
- Cox, C. D., et al. (2010). Design and synthesis of conformationally constrained N, N-disubstituted 1, 4-diazepanes as potent orexin receptor antagonists. Bioorganic & medicinal chemistry letters, 20(13), 3929-3933.
- Walz, K., et al. (2023).
- Wang, X., et al. (2019). Synthesis of 1, 4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(18), 3296.
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Breslin, M. J., et al. (2012). Discovery of the dual orexin receptor antagonist methanone (MK-6096) for the treatment of insomnia. Journal of medicinal chemistry, 55(15), 6804-6816.
- Gotter, A. L., et al. (2012). International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin receptor function, nomenclature and pharmacology. Pharmacological reviews, 64(3), 389-420.
- Kukkonen, J. P. (2017). Orexin/hypocretin signaling. Current topics in behavioral neurosciences, 33, 17-50.
- Welsch, M. E., et al. (2009). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 13(3), 285-291.
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
- Whitman, D. B., et al. (2009).
- Yuan, H., et al. (2021). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC advances, 11(50), 31639-31646.
- Horton, D. A., et al. (2003). Privileged structures: a useful concept for the rational design of new lead compounds. Chemical reviews, 103(3), 893-930.
- Smart, T. G., & Paoletti, P. (2012). Assembly of neurotransmitter receptors. Cold Spring Harbor perspectives in biology, 4(3), a009619.
- Kumar, R., et al. (2012). 1, 4-Diazepines: A review on synthesis, reactions and biological significance. Current Research in Pharmaceutical Sciences, 2(1), 1-12.
- Zhang, Y., et al. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 26(6), 735-738.
- Griebel, G., & Holmes, A. (2013). 100 years of CNS drug discovery at Roche. Nature reviews Drug discovery, 12(10), 731-732.
- Komada, M., et al. (2008). The elevated plus-maze test for measuring anxiety-like behavior in the mouse. Journal of visualized experiments, (22), e1088.
- Sieghart, W. (2006). Benzodiazepine binding to GABA (A) receptors. Current pharmaceutical design, 12(29), 3737-3747.
- Griffin III, C. E., et al. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner Journal, 13(2), 214-223.
- Reddy, T. J., et al. (2019).
- Möhler, H. (2012). The GABA system in anxiety and depression and its therapeutic potential. Neuropharmacology, 62(1), 42-53.
- Millan, M. J. (2003). The neurobiology and control of anxious states. Progress in neurobiology, 70(2), 83-244.
- Roecker, A. J., et al. (2016). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS medicinal chemistry letters, 7(10), 913-918.
- Johnston, G. A. (2013). GABA A receptor pharmacology. Pharmacology & therapeutics, 140(3), 253-264.
- Hogg, S. (1996). A review of the validity and variability of the elevated plus-maze as an animal model of anxiety. Pharmacology Biochemistry and Behavior, 54(1), 21-30.
- Anderson, K. R., et al. (2014). The discovery of suvorexant, a dual orexin receptor antagonist for the treatment of insomnia. In Annual Reports in Medicinal Chemistry (Vol. 49, pp. 31-48). Academic Press.
- Haefely, W. (1983). The biological basis of benzodiazepine actions. Journal of psychoactive drugs, 15(1-2), 19-39.
- Sternbach, L. H. (1979). The benzodiazepine story. Journal of medicinal chemistry, 22(1), 1-7.
- Olsen, R. W., & Sieghart, W. (2009). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
- Atack, J. R. (2005). The benzodiazepine binding site of GABAA receptors as a target for the development of novel hypnotics. Current drug targets-CNS & Neurological Disorders, 4(6), 689-702.
- Winrow, C. J., et al. (2011). Promotion of sleep by suvorexant—a novel dual orexin receptor antagonist. Journal of Neurogenetics, 25(1-2), 52-60.
- Mieda, M., & Yanagisawa, M. (2002). Sleep, feeding, and neuropeptides: roles of orexins and orexin receptors. Current opinion in neurobiology, 12(3), 339-345.
- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231.
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Troubleshooting & Optimization
Technical Support Center: Scaling Up the Synthesis of 1-(Trifluoroacetyl)-1,4-diazepane Hydrochloride
Welcome to the technical support center for the synthesis of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the scale-up of this synthesis. Our approach is rooted in explaining the causality behind experimental choices to ensure a robust and reproducible process.
Overview of Synthetic Strategy
The synthesis of this compound is typically approached as a two-step process starting from a suitable precursor of 1,4-diazepane. The core of the synthesis involves the selective N-trifluoroacetylation of the diazepane ring, followed by conversion to its hydrochloride salt to improve stability and handling. The most common precursor for 1,4-diazepane itself requires a multi-step synthesis, often starting from commercially available materials. For the purpose of this guide, we will focus on the final two steps: the trifluoroacetylation and the salt formation, assuming the availability of 1,4-diazepane.
The trifluoroacetylation is a crucial step that introduces the trifluoroacetyl group, often used in medicinal chemistry to modulate the physicochemical properties of a molecule.[1] The choice of the trifluoroacetylating agent and reaction conditions is critical to ensure high yield and purity, especially when scaling up.
The final step, hydrochloride salt formation, is a standard procedure for amine-containing compounds to produce a stable, crystalline solid that is easier to handle and purify than the free base.
Below is a visual representation of the overall workflow:
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: N-Trifluoroacetylation
Q1: My trifluoroacetylation reaction is sluggish or incomplete, as indicated by TLC/LC-MS analysis showing significant amounts of starting material.
A1: Incomplete trifluoroacetylation can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality:
-
Trifluoroacetic Anhydride (TFAA): TFAA is highly moisture-sensitive and can hydrolyze to trifluoroacetic acid (TFA), which is a much less effective acylating agent.[2][3] Ensure you are using a fresh bottle of TFAA or one that has been properly stored under an inert atmosphere.[4][5][6][7] It is advisable to use a syringe or cannula to transfer TFAA to the reaction vessel to minimize exposure to atmospheric moisture.
-
Solvent: Ensure your solvent (e.g., Dichloromethane - DCM) is anhydrous. Use a freshly opened bottle or a solvent from a purification system.
-
1,4-Diazepane: The purity of the starting diazepane is crucial. If it contains significant amounts of water or other nucleophilic impurities, these will consume the TFAA.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically run at 0 °C to room temperature. If the reaction is sluggish at 0 °C, allowing it to slowly warm to room temperature may improve the rate. However, be cautious as higher temperatures can sometimes lead to side reactions.
-
Stoichiometry: Ensure you are using a slight excess of TFAA (typically 1.1-1.2 equivalents). This can help drive the reaction to completion.
-
Base: Triethylamine (TEA) is used to scavenge the trifluoroacetic acid byproduct. Ensure you are using at least one equivalent of a high-purity, dry tertiary amine base.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting pathway for an incomplete N-trifluoroacetylation reaction.
Q2: I am observing the formation of a significant amount of a di-acylated byproduct. How can I improve the selectivity for mono-acylation?
A2: The formation of the di-trifluoroacetylated product occurs when both nitrogen atoms of the diazepane ring are acylated. To favor mono-acylation:
-
Control Stoichiometry: This is the most critical parameter. Use no more than 1.0-1.05 equivalents of TFAA. A slight excess of the diazepane can also be used to ensure all the TFAA is consumed.
-
Slow Addition: Add the TFAA dropwise to a cooled (0 °C) solution of the 1,4-diazepane and triethylamine. This maintains a low concentration of the acylating agent in the reaction mixture, favoring reaction at the more reactive site and reducing the chance of a second acylation.
-
Temperature Control: Maintain a low temperature (0 °C or below) throughout the addition of TFAA.
Q3: The work-up of my reaction is problematic, leading to a low yield of the crude product.
A3: A common work-up procedure involves quenching the reaction with an aqueous solution, followed by extraction.[8] Issues can arise from:
-
Emulsion Formation: If an emulsion forms during the aqueous wash, adding a small amount of brine can help to break it.
-
Product Loss in Aqueous Layer: The trifluoroacetylated product may have some water solubility. Ensure you perform multiple extractions with your organic solvent (e.g., 3 x DCM) to maximize recovery.
-
Hydrolysis of Product: While generally stable, prolonged exposure to strongly acidic or basic aqueous conditions during work-up could potentially lead to some hydrolysis of the trifluoroacetamide. Aim for a neutral or slightly acidic pH during extraction.
Step 2: Hydrochloride Salt Formation
Q4: I am not getting a crystalline solid upon adding HCl to my solution of 1-(Trifluoroacetyl)-1,4-diazepane.
A4: The formation of a crystalline hydrochloride salt depends on several factors:
-
Purity of the Free Base: The starting 1-(Trifluoroacetyl)-1,4-diazepane must be of high purity. Impurities can inhibit crystallization. If you are getting an oil, consider purifying the free base by column chromatography before attempting the salt formation.
-
Solvent System: The choice of solvent is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Common choices include diethyl ether, dioxane, or a mixture of DCM and diethyl ether.
-
Concentration: If the solution is too dilute, the salt may not precipitate. You can try to concentrate the solution carefully after the addition of HCl.
-
Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
Q5: My final product is hygroscopic and difficult to handle.
A5: Hygroscopicity can be an issue with hydrochloride salts. To mitigate this:
-
Thorough Drying: Ensure the final product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Anhydrous Conditions: Carry out the filtration and drying of the final product under anhydrous conditions as much as possible (e.g., in a glove box or using a Schlenk line).
-
Storage: Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅) or under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions I should take when handling trifluoroacetic anhydride (TFAA)?
A: TFAA is a corrosive and moisture-sensitive reagent that requires careful handling.[2][5][9]
-
Handling: Always handle TFAA in a well-ventilated fume hood.[5][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][11]
-
Storage: Store TFAA in a tightly sealed container in a cool, dry place, away from incompatible materials like water, strong oxidizing agents, and strong bases.[4][6][7]
-
Quenching: Quench any excess TFAA carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base. The reaction with water is vigorous.[2]
Q: How can I monitor the progress of the trifluoroacetylation reaction?
A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the product, and any byproducts. Staining with potassium permanganate or ninhydrin (if the starting material has a primary or secondary amine) can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an excellent tool.[8]
Q: What are the critical parameters to consider when scaling up this synthesis?
A:
-
Heat Transfer: The trifluoroacetylation reaction is exothermic. When scaling up, it is crucial to have efficient stirring and cooling to maintain the desired reaction temperature. A jacketed reactor is recommended for larger scales.
-
Addition Rate: The rate of addition of TFAA becomes more critical at a larger scale to control the exotherm. A syringe pump or an addition funnel can be used for controlled, slow addition.
-
Work-up and Extraction: Handling larger volumes during work-up can be challenging. Ensure you have appropriately sized separatory funnels or extraction equipment.
-
Purification: Purification by column chromatography can be cumbersome at a large scale. Developing a crystallization procedure for the free base or the final hydrochloride salt is highly desirable.
Q: What analytical techniques are recommended for characterizing the final product?
A: A combination of techniques should be used to confirm the structure and purity of this compound:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. ¹⁹F NMR is also very useful for confirming the presence of the trifluoroacetyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Experimental Protocols
Detailed Step-by-Step Methodology for N-Trifluoroacetylation
-
To a solution of 1,4-diazepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/g of diazepane) at 0 °C under a nitrogen atmosphere, add trifluoroacetic anhydride (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 mL/g of initial diazepane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Trifluoroacetyl)-1,4-diazepane.
Detailed Step-by-Step Methodology for Hydrochloride Salt Formation
-
Dissolve the crude 1-(Trifluoroacetyl)-1,4-diazepane in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
To this solution, add a solution of HCl in dioxane (e.g., 4 M) or diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to afford this compound as a solid.
Data Presentation
| Parameter | Recommended Value | Rationale |
| N-Trifluoroacetylation | ||
| 1,4-Diazepane | 1.0 eq | Limiting reagent |
| Trifluoroacetic Anhydride | 1.1 - 1.2 eq | Slight excess to drive the reaction to completion |
| Triethylamine | 1.2 eq | To neutralize the trifluoroacetic acid byproduct |
| Solvent | Anhydrous DCM | Good solubility for reactants, inert |
| Temperature | 0 °C to Room Temperature | Controls exotherm and minimizes side reactions |
| Hydrochloride Salt Formation | ||
| HCl solution | 1.1 eq | To ensure complete protonation |
| Solvent | Diethyl ether / Dioxane | Good solubility for free base, poor for the salt |
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. Retrieved from [Link]
-
Gao, Y., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(15), 2789. Retrieved from [Link]
- Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65.
-
Abdel-Wahab, B. F., et al. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 6(5), 334-342. Retrieved from [Link]
- Sarda, S. R., et al. (2009). Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. Journal of the Iranian Chemical Society, 6(3), 477-482.
- Sakamoto, T., et al. (2009). Direct Microwave Promoted Trifluoroacetylation of Aromatic Amines with Trifluoroacetic Acid. Tetrahedron Letters, 50(26), 3345-3347.
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- Taylor, E. C., & Taylor, E. C. (2005). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. Virginia Tech.
-
Su, B., et al. (2021). Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides. Journal of Medicinal Chemistry, 64(21), 15947-15961. Retrieved from [Link]
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Singh, R. P., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 1481. Retrieved from [Link]
- Szatkowska, P., et al. (2014). Analytical methods for determination of benzodiazepines. A short review. Journal of Pharmaceutical and Biomedical Analysis, 98, 404-418.
-
Kent, S. B., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. Retrieved from [Link]
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- Thermo Fisher Scientific. (2010).
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- Morita, T., et al. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Letters, 25(48), 8901-8905.
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Regis Technologies, Inc. (n.d.). TFAA: Trifluoroacetic Anhydride. Retrieved from [Link]
- TCI Chemicals. (2018).
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Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
- Uddin, M. N., et al. (2015). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta, 6(4), 1-12.
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- 10. Scalable synthesis of N-acylaziridines from N-tosylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of 1-(Trifluoroacetyl)-1,4-diazepane Hydrochloride by ¹H NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for confirming the structure of 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride, with a primary focus on the utility and interpretation of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings, present a detailed experimental protocol, and compare the insights gained from ¹H NMR with those from alternative analytical techniques.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as a paramount technique for the structural analysis of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like this compound, ¹H NMR is particularly revealing due to the distinct electronic environments of the protons on the diazepane ring, influenced by the trifluoroacetyl group and protonation.
The structure of this compound presents several key features that can be interrogated by ¹H NMR:
-
The Diazepane Ring: A seven-membered heterocyclic ring containing two nitrogen atoms. The protons on this ring will exhibit characteristic chemical shifts and coupling patterns.
-
The Trifluoroacetyl Group: An electron-withdrawing group that will significantly influence the chemical shifts of adjacent protons.
-
The Hydrochloride Salt: The protonation of one of the nitrogen atoms will affect the overall electron density and chemical shifts of the ring protons.
This guide will walk you through the process of predicting, acquiring, and interpreting the ¹H NMR spectrum of this compound to unequivocally confirm its structure.
Predicting the ¹H NMR Spectrum: A Hypothetical Analysis
Before stepping into the laboratory, a thoughtful prediction of the ¹H NMR spectrum is an invaluable exercise. This process solidifies the understanding of the expected structure and provides a framework for interpreting the experimental data.
Expected Chemical Shifts and Multiplicities:
The 1,4-diazepane ring is a flexible seven-membered ring that typically adopts a twist-chair conformation in solution. The presence of the bulky and electron-withdrawing trifluoroacetyl group on one nitrogen will restrict conformational flexibility and create distinct chemical environments for the methylene protons. The protonation of the second nitrogen to form the hydrochloride salt will further deshield the adjacent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |
| H-2, H-3 | 3.5 - 4.0 | Multiplets | Protons adjacent to the trifluoroacetylated nitrogen will be significantly deshielded due to the strong electron-withdrawing effect of the trifluoroacetyl group. |
| H-5, H-7 | 3.2 - 3.7 | Multiplets | Protons adjacent to the protonated nitrogen will be deshielded due to the positive charge. |
| H-6 | 2.0 - 2.5 | Multiplet (quintet or more complex) | This central methylene group is expected to be the most shielded of the ring protons. |
| N-H | 9.0 - 12.0 | Broad singlet | The proton on the protonated nitrogen will be highly deshielded and will likely appear as a broad signal due to quadrupolar relaxation and exchange. This can be confirmed by D₂O exchange. |
Key Spectroscopic Features to Anticipate:
-
Deshielding by the Trifluoroacetyl Group: The strong inductive effect of the trifluoroacetyl group will cause a significant downfield shift for the protons on the adjacent carbons (C2 and C3).
-
Effect of Protonation: The positive charge on the nitrogen in the hydrochloride salt will also cause a downfield shift for the adjacent protons (C5 and C7).
-
Conformational Effects: The diazepane ring's conformation may lead to non-equivalent axial and equatorial protons on the same carbon, resulting in more complex splitting patterns (geminal and vicinal coupling).
-
Through-Space Coupling: It is possible to observe through-space coupling between the fluorine atoms of the trifluoroacetyl group and nearby protons on the diazepane ring, which would manifest as additional small splittings in the proton signals.[1][2]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for preparing a sample of this compound and acquiring a high-quality ¹H NMR spectrum.
Diagram of the Experimental Workflow:
Caption: Workflow for ¹H NMR analysis.
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Choose an appropriate deuterated solvent. For hydrochloride salts, deuterium oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD) are common choices. D₂O is advantageous for observing the exchangeable N-H proton, which will be replaced by deuterium.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a small vial. Gentle warming or vortexing may be necessary to aid dissolution.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. This is a critical step to remove any particulate matter that can degrade the quality of the NMR spectrum.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
D₂O Exchange Experiment: To confirm the identity of the N-H proton signal, add a drop of D₂O to the NMR sample, shake gently, and re-acquire the ¹H NMR spectrum. The signal corresponding to the exchangeable N-H proton should disappear or significantly decrease in intensity.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak to its known chemical shift.
-
Integrate the area under each peak. The integral values should be proportional to the number of protons giving rise to each signal.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to the corresponding protons in the molecule.
-
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. Below is a comparison of ¹H NMR with other common methods for the structural elucidation of this compound.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and stereochemistry of protons. | Non-destructive; provides rich structural detail in solution; relatively fast. | Requires soluble sample; complex spectra can be challenging to interpret; sensitivity can be an issue for very small sample amounts. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity; provides molecular formula confirmation; fragmentation can give structural clues. | Does not provide detailed information on stereochemistry or isomer differentiation; can be destructive.[3][4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and easy to use; good for identifying key functional groups like C=O (amide) and N-H. | Provides limited information on the overall carbon-hydrogen framework; spectra can be complex.[5][6][7] |
| X-ray Crystallography | Unambiguous three-dimensional structure in the solid state. | Provides the definitive solid-state structure, including bond lengths, bond angles, and stereochemistry. | Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may not be the same as in solution.[8][9][10] |
Logical Flow for Structural Confirmation:
Caption: A multi-technique approach to structural confirmation.
Conclusion
Confirming the structure of this compound is most effectively achieved through a synergistic approach, with ¹H NMR spectroscopy playing the central role. By carefully predicting, acquiring, and interpreting the ¹H NMR spectrum, researchers can gain profound insights into the molecule's structure in solution. When combined with data from mass spectrometry and FTIR spectroscopy, a confident structural assignment can be made. For ultimate confirmation, particularly of stereochemistry, single-crystal X-ray crystallography provides an unparalleled level of detail, albeit for the solid state. This guide provides the necessary framework for any scientist undertaking the critical task of structural verification, ensuring the integrity and reliability of their research.
References
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Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications. [Link]
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Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PMC - NIH. [Link]
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Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. [Link]
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Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines. ResearchGate. [Link]
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Synthesis and characterization of some 1,4-diazepin es derivatives. SciSpace. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Diazepam. PubChem. [Link]
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Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. MDPI. [Link]
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displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione... ResearchGate. [Link]
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Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC - NIH. [Link]
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Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. ResearchGate. [Link]
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Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. ResearchGate. [Link]
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NMR Spectra of Simple Heterocycles. Portland Press. [Link]
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Homopiperazine (Hexahydro-1,4-diazepine). MDPI. [Link]
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¹H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]
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FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. [Link]
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Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Agilent. [Link]
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Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate. [Link]
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1,4-Ditosyl-1,4-diazepane. PMC - NIH. [Link]
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The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
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Diazepam. NIST WebBook. [Link]
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DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC - NIH. [Link]
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The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. NIH. [Link]
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Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. [Link]
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Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Kura Biotech. [Link]
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¹H-NMR Spectrum for... ResearchGate. [Link]
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A Comparative Guide to Trifluoroacetyl (TFA) and Boc Protecting Groups for the 1,4-Diazepane Scaffold
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the judicious selection of protecting groups is paramount to achieving complex molecular architectures. The 1,4-diazepane motif, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold found in a multitude of biologically active compounds.[1] Its synthesis and functionalization, however, necessitate precise control over the reactivity of its two secondary amine functionalities. This guide provides an in-depth comparative analysis of two commonly employed amine protecting groups, the trifluoroacetyl (TFA) and the tert-butyloxycarbonyl (Boc) groups, in the context of 1,4-diazepane chemistry. Through a blend of mechanistic insights, experimental protocols, and field-proven expertise, we aim to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
The Critical Role of Amine Protection in 1,4-Diazepane Synthesis
The 1,4-diazepane core possesses two secondary amines with similar nucleophilicity and basicity. Unchecked, this dual reactivity can lead to a mixture of undesired products, including di-substituted derivatives and polymeric materials, during synthetic transformations. Protecting one or both of these nitrogens is therefore essential to ensure regioselectivity and achieve the desired chemical outcome. The choice of the protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. An ideal protecting group should be easy to introduce in high yield, stable to the subsequent reaction conditions, and readily cleaved without affecting other functional groups in the molecule.
The Trifluoroacetyl (TFA) Group: An Electron-Withdrawing Shield
The trifluoroacetyl group is a robust, electron-withdrawing protecting group. Its introduction renders the nitrogen lone pair significantly less nucleophilic and basic due to the strong inductive effect of the trifluoromethyl moiety. This deactivation is often sufficient to prevent unwanted side reactions at the protected nitrogen.
Introduction of the Trifluoroacetyl Group
N-Trifluoroacetylation of amines is typically achieved using trifluoroacetic anhydride (TFAA) or other activated trifluoroacetylating agents like N-(trifluoroacetyl)succinimide.[2] The reaction is generally rapid and high-yielding. The strong electrophilicity of the trifluoroacetyl carbonyl carbon facilitates the reaction with the amine nucleophile.
Cleavage of the Trifluoroacetyl Group
The TFA group is notably stable to acidic conditions but can be readily cleaved under mild basic or solvolytic conditions.[3] This orthogonality to acid-labile groups like Boc is a significant advantage in multistep synthesis. Common deprotection methods involve treatment with mild bases such as potassium carbonate in methanol or aqueous ammonia.
The Tert-Butyloxycarbonyl (Boc) Group: A Bulky Guardian
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its steric bulk and electronic properties effectively shield the nitrogen atom from a wide range of reagents.
Introduction of the Boc Group
The Boc group is most commonly introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium hydroxide.[1] The reaction proceeds smoothly under relatively mild conditions and typically affords high yields of the protected amine. For diamines like 1,4-diazepane, careful control of stoichiometry is required to achieve mono-protection.
Cleavage of the Boc Group
The hallmark of the Boc group is its lability under acidic conditions.[4] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent rapidly cleaves the carbamate to release the free amine. This deprotection proceeds via the formation of a stable tert-butyl cation. The Boc group is generally stable to basic and nucleophilic conditions, providing orthogonality to base-labile protecting groups.
Head-to-Head Comparison: TFA vs. Boc for 1,4-Diazepane
The choice between the TFA and Boc protecting groups for 1,4-diazepane depends on the specific synthetic route and the desired orthogonal protection strategy. Below is a comparative summary of their key characteristics.
| Feature | Trifluoroacetyl (TFA) Group | Tert-Butyloxycarbonyl (Boc) Group |
| Protection Reagent | Trifluoroacetic anhydride (TFAA), Ethyl trifluoroacetate | Di-tert-butyl dicarbonate (Boc₂O) |
| Protection Conditions | Typically with a non-nucleophilic base (e.g., pyridine, triethylamine) in an aprotic solvent. | Mild basic conditions (e.g., triethylamine, NaOH) in various solvents. |
| Deprotection Conditions | Mild basic conditions (e.g., K₂CO₃/MeOH, aq. NH₃).[5] | Acidic conditions (e.g., TFA/DCM, HCl/dioxane).[4] |
| Stability | Stable to strongly acidic conditions, hydrogenolysis. | Stable to basic and nucleophilic conditions, hydrogenolysis. |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, Trityl). | Orthogonal to base-labile groups (e.g., Fmoc, Ac). |
| Impact on Reactivity | Strongly deactivates the nitrogen, reducing its nucleophilicity and basicity significantly. | Moderately deactivates the nitrogen; the steric bulk can influence reactivity. |
| Byproducts of Deprotection | Trifluoroacetate salts. | Isobutylene, carbon dioxide, and tert-butanol. |
Experimental Protocols
The following protocols are provided as representative examples for the protection and deprotection of 1,4-diazepane. Researchers should optimize these conditions for their specific substrates and scales.
N-Trifluoroacetylation of 1,4-Diazepane (Homopiperazine)
-
Rationale: This protocol utilizes ethyl trifluoroacetate as a mild and effective trifluoroacetylating agent. Triethylamine acts as a base to neutralize the trifluoroacetic acid byproduct.
Step-by-Step Methodology:
-
To a solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add ethyl trifluoroacetate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-trifluoroacetyl-1,4-diazepane.
N-Boc Protection of 1,4-Diazepane (Homopiperazine)
-
Rationale: This protocol employs the widely used Boc₂O for the introduction of the Boc group. The use of a biphasic system with sodium hydroxide as the base is a common and effective method.
Step-by-Step Methodology:
-
Dissolve 1,4-diazepane (1.0 eq) in a mixture of dioxane and water.
-
Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in dioxane.
-
Add a solution of sodium hydroxide (1.1 eq) in water dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude N-Boc-1,4-diazepane can often be used without further purification or can be purified by column chromatography if necessary.[6]
Deprotection of N-Trifluoroacetyl-1,4-diazepane
-
Rationale: This method utilizes a mild basic condition to cleave the trifluoroacetamide bond, minimizing the risk of side reactions on sensitive substrates.
Step-by-Step Methodology:
-
Dissolve the N-trifluoroacetyl-1,4-diazepane (1.0 eq) in methanol.
-
Add a catalytic amount of potassium carbonate (e.g., 0.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl) and concentrate under reduced pressure.
-
The resulting crude product can be purified by standard methods.
Deprotection of N-Boc-1,4-diazepane
-
Rationale: This is a standard and highly efficient protocol for Boc deprotection using a strong acid, trifluoroacetic acid.
Step-by-Step Methodology:
-
Dissolve the N-Boc-1,4-diazepane (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the evolution of gas (CO₂) and the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting trifluoroacetate salt of 1,4-diazepane can be used directly or neutralized with a base to obtain the free amine.
Visualization of Workflows and Decision Making
To aid in the selection process, the following diagrams illustrate the experimental workflows and the logical considerations for choosing between TFA and Boc protecting groups.
Caption: General workflows for the N-protection of 1,4-diazepane.
Caption: General workflows for the N-deprotection of protected 1,4-diazepane.
Sources
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A Comparative Guide to the Reactivity of 1-(Trifluoroacetyl)-1,4-diazepane and Other N-Protected Diazepanes for Drug Development Professionals
Introduction: The Pivotal Role of 1,4-Diazepanes and Their Protection Strategies in Medicinal Chemistry
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anxiolytic, and antipsychotic agents.[1][2] The conformational flexibility and the presence of two nitrogen atoms allow for diverse substitution patterns, enabling fine-tuning of the pharmacological properties of drug candidates. However, the presence of two nucleophilic nitrogen atoms necessitates the use of protecting groups to achieve regioselective functionalization during multi-step syntheses. The choice of the protecting group is critical, as it profoundly influences the reactivity of the remaining unprotected nitrogen, the overall stability of the molecule, and the conditions required for its eventual removal.
This guide provides an in-depth comparison of the reactivity of 1-(Trifluoroacetyl)-1,4-diazepane with three other commonly used protected diazepanes: 1-(tert-Butoxycarbonyl)-1,4-diazepane (Boc-diazepane), 1-(Benzyloxycarbonyl)-1,4-diazepane (Cbz-diazepane), and 1-(p-Toluenesulfonyl)-1,4-diazepane (Tosyl-diazepane). We will delve into the electronic and steric effects of these protecting groups, their impact on the nucleophilicity of the unprotected secondary amine, and their relative stability under various reaction conditions. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a protecting group strategy for their 1,4-diazepane-based drug discovery programs.
The Critical Influence of N-Protecting Groups on Diazepane Reactivity: A Theoretical Framework
The reactivity of the unprotected secondary amine in a mono-protected 1,4-diazepane is primarily governed by the electronic and steric nature of the protecting group on the other nitrogen. These factors directly impact the nucleophilicity of the free amine, which is its ability to attack an electrophile in reactions such as N-acylation and N-alkylation.
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): Protecting groups like trifluoroacetyl (TFA) and tosyl (Ts) are strong EWGs. The trifluoroacetyl group, with its three highly electronegative fluorine atoms, exerts a powerful inductive effect, significantly reducing the electron density on the protected nitrogen and, through the carbon backbone, on the unprotected nitrogen as well. This diminished electron density lowers the basicity and nucleophilicity of the free amine, making it less reactive towards electrophiles.[3] The tosyl group also acts as an EWG due to the electron-withdrawing nature of the sulfonyl group.
-
Electron-Donating Groups (EDGs): The tert-butoxycarbonyl (Boc) group is generally considered to be electron-donating. The lone pairs on the oxygen atoms can participate in resonance, increasing the electron density on the protected nitrogen. This effect, although modest, can lead to a slight enhancement of the nucleophilicity of the unprotected amine compared to a strongly electron-withdrawing group.
-
Intermediate Effects: The benzyloxycarbonyl (Cbz) group has a more nuanced electronic effect. While the carbonyl group is electron-withdrawing, the benzyl group can have complex electronic contributions. Overall, its electron-withdrawing effect is considered to be less pronounced than that of the TFA or Ts groups.
Steric Effects:
The steric hindrance imposed by the protecting group can also influence the reactivity of the unprotected amine. A bulky protecting group can shield the free amine, making it more difficult for an electrophile to approach and react.
-
Boc Group: The tert-butyl group in the Boc protecting group is sterically demanding and can significantly hinder the approach of reagents to the unprotected nitrogen.
-
Cbz and Ts Groups: The benzyl and tosyl groups are also bulky, although their conformational flexibility might allow for less steric hindrance compared to the more rigid tert-butyl group.
-
TFA Group: The trifluoroacetyl group is relatively small and is not expected to impose significant steric hindrance.
The interplay of these electronic and steric effects determines the overall reactivity of the protected diazepane. For instance, while the Boc group is electronically favorable for enhancing nucleophilicity compared to the TFA group, its steric bulk might slow down certain reactions. Conversely, the TFA group, despite its deactivating electronic effect, presents minimal steric hindrance.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical comparison, we will now discuss the expected reactivity of the four protected diazepanes in two fundamental synthetic transformations: N-acylation and N-alkylation.
N-Acylation
N-acylation is a common reaction for introducing a wide range of functional groups onto the diazepine scaffold. The reaction typically involves the treatment of the protected diazepane with an acylating agent, such as an acyl chloride or an anhydride, in the presence of a base.
Expected Reactivity Order (from most reactive to least reactive):
-
1-Boc-1,4-diazepane: The combination of a mildly electron-donating nature and moderate steric hindrance is expected to render the unprotected amine of Boc-diazepane the most nucleophilic among the four, leading to the fastest reaction rates in N-acylation.
-
1-Cbz-1,4-diazepane: The Cbz group is less electron-withdrawing than the TFA and Ts groups, suggesting a higher nucleophilicity. Its steric profile is comparable to the Ts group.
-
1-Tosyl-1,4-diazepane: The strong electron-withdrawing nature of the tosyl group significantly reduces the nucleophilicity of the free amine.
-
1-(Trifluoroacetyl)-1,4-diazepane: The trifluoroacetyl group is the most strongly electron-withdrawing of the four, leading to the lowest nucleophilicity and, consequently, the slowest acylation rates.
Experimental Protocol: Competitive N-Acylation
To experimentally validate the predicted reactivity order, a competitive acylation experiment can be performed.
Caption: Workflow for the competitive N-acylation experiment.
Step-by-Step Methodology:
-
To a stirred solution of an equimolar mixture of 1-Boc-1,4-diazepane, 1-Cbz-1,4-diazepane, 1-Tosyl-1,4-diazepane, and 1-(Trifluoroacetyl)-1,4-diazepane (1.0 mmol each) and triethylamine (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) at 0 °C, add a solution of acetyl chloride (0.25 mmol) in DCM (5 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by LC-MS and ¹H NMR to determine the relative ratios of the four possible N-acetylated products.
Expected Outcome:
The product distribution is expected to reflect the reactivity order, with the N-acetylated Boc-diazepane being the major product, followed by the Cbz- and Ts-protected derivatives, and the N-acetylated TFA-diazepane being formed in the smallest amount, if at all.
N-Alkylation
N-alkylation is another crucial transformation for elaborating the diazepine scaffold. The reaction typically involves the treatment of the protected diazepane with an alkyl halide or another alkylating agent in the presence of a base.
The same reactivity trend as in N-acylation is expected, as the nucleophilicity of the free amine is the primary determinant of the reaction rate.
Experimental Protocol: Standardized N-Alkylation
Caption: Workflow for the standardized N-alkylation experiment.
Step-by-Step Methodology:
-
To a solution of the protected diazepane (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol) and benzyl bromide (1.1 mmol).
-
Heat the reaction mixture to 60 °C and monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Record the reaction time and the isolated yield of the N-benzylated product.
Expected Outcome:
The reaction times are expected to be the shortest for 1-Boc-1,4-diazepane and the longest for 1-(Trifluoroacetyl)-1,4-diazepane, with the Cbz- and Ts-protected analogues exhibiting intermediate reaction times.
Deprotection and Orthogonality: The Key to a Successful Synthetic Strategy
The ease and selectivity of protecting group removal are as crucial as the reactivity of the protected intermediate. An ideal protecting group should be stable under a variety of reaction conditions and readily cleavable under mild conditions that do not affect other functional groups in the molecule. The concept of "orthogonality," where one protecting group can be removed in the presence of another, is a cornerstone of modern organic synthesis.
| Protecting Group | Deprotection Conditions | Stability |
| TFA | Mild basic hydrolysis (e.g., K₂CO₃ in MeOH/H₂O); Ammonia in methanol. | Stable to acidic conditions and catalytic hydrogenation. |
| Boc | Acidic conditions (e.g., TFA in DCM, HCl in dioxane).[6][7] | Stable to basic conditions and catalytic hydrogenation. |
| Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C).[6] | Stable to acidic and basic conditions. |
| Tosyl | Harsh conditions (e.g., strong acid, reducing agents like Na/NH₃). Mild reductive cleavage is possible.[8] | Stable to acidic and basic conditions, and catalytic hydrogenation. |
Orthogonality:
The distinct deprotection conditions for these four protecting groups allow for their use in orthogonal synthetic strategies. For example:
-
A Boc group can be removed with acid in the presence of a Cbz, Ts, or TFA group.
-
A Cbz group can be removed by hydrogenation in the presence of a Boc, Ts, or TFA group.
-
A TFA group can be removed under mild basic conditions in the presence of a Boc, Cbz, or Ts group.
This orthogonality provides immense flexibility in the design of complex synthetic routes towards highly functionalized 1,4-diazepane derivatives.
Conclusion and Recommendations
The choice of an N-protecting group for the 1,4-diazepane scaffold has a profound impact on the reactivity of the molecule and the overall synthetic strategy. This guide has provided a comprehensive comparison of the TFA, Boc, Cbz, and Ts protecting groups, highlighting their electronic and steric effects, their influence on the nucleophilicity of the unprotected amine, and their deprotection conditions.
Key Takeaways:
-
For high reactivity in N-acylation and N-alkylation: 1-Boc-1,4-diazepane is the preferred choice due to the electron-donating nature of the Boc group, which enhances the nucleophilicity of the free amine.
-
For reactions requiring a less nucleophilic amine or for stability under basic conditions: 1-(Trifluoroacetyl)-1,4-diazepane is a suitable option. Its strong electron-withdrawing nature significantly deactivates the free amine, and it is readily removed under mild basic conditions.
-
For orthogonal protection strategies: The combination of Boc (acid-labile), Cbz (hydrogenolysis-labile), and TFA (base-labile) protecting groups offers excellent versatility in complex syntheses.
-
For robust protection under a wide range of conditions: The tosyl group provides excellent stability but often requires harsh conditions for removal, which may not be compatible with sensitive functional groups.
By carefully considering the factors outlined in this guide, researchers can select the most appropriate protecting group for their specific synthetic needs, thereby streamlining the drug discovery and development process for novel 1,4-diazepane-based therapeutics.
References
- Aldrich C
- Choudary, B. M., et al. (2005). N-acetylation of amines with acetic anhydride catalyzed by zinc oxide. Tetrahedron Letters, 46(43), 7311-7314.
- Cozzi, P., et al. (1993). 1,4-Benzodiazepines as cholecystokinin-A and -B receptor antagonists. Journal of Medicinal Chemistry, 36(20), 2964-2972.
- Dictionary of Organic Compounds. (1982 & 1997). 5th & 6th eds, Chapman and Hall.
- Djebabra, M., et al. (2006). A new, efficient and environmentally friendly procedure for the N-acetylation of amines under solvent-free conditions. Tetrahedron Letters, 47(26), 4439-4441.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Hulme, C., et al. (2000). The Ugi-deprotection-cyclization strategy: a versatile methodology for the synthesis of 1,4-benzodiazepine-2,5-diones. Tetrahedron Letters, 41(10), 1509-1512.
- Jencks, W. P., & Gilchrist, M. (1968). Nonlinear structure-reactivity correlations. The reactivity of nucleophilic reagents toward esters. Journal of the American Chemical Society, 90(10), 2622-2637.
- Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. International Journal of ChemTech Research, 6(5), 2939-2944.
- Roy, P. (2009). Green chemistry: a new approach to the synthesis of pharmaceuticals. Journal of the Indian Chemical Society, 86(12), 1239-1249.
- Sharma, S. K. (2010). Green chemistry: a new paradigm for sustainable development. Journal of the Indian Chemical Society, 87(12), 1461-1470.
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. The ACS Division of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7-diphenyl-4,8-o-benzeno-3,9-imino-3H-3,5,6-benzotriazacycloundecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. uregina.ca [uregina.ca]
- 5. 1-Boc-piperazine|lookchem [lookchem.com]
- 6. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
